2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXFJGWNKBPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380596 | |
| Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240490-00-0 | |
| Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)-DL-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid derivative. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities. This molecule is a valuable building block for synthesizing therapeutic agents, particularly those targeting the central nervous system.[4]
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in biological and chemical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈F₃NO₂ | [4] |
| Molecular Weight | 219.16 g/mol | [4] |
| Appearance | White to off-white solid powder | [3] |
| Melting Point | 253 °C | [4] |
| Boiling Point | 288.3 °C | [4] |
| pKa (Carboxylic Acid) | Estimated ~2.5–3.0 | |
| Solubility | Soluble in DMSO.[5] Generally soluble in water, dilute acids, and bases; insoluble in non-polar organic solvents.[6][7] | |
| LogP (Octanol-Water) | Experimental data not readily available. Calculated logP for similar compounds are in the range of 0.6-0.9.[8][9] |
Note: Some values are based on structurally similar compounds or general principles for amino acids, as direct experimental data for this specific molecule is limited in publicly available literature.
Experimental Protocols and Methodologies
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for the key parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For amino acids, which may decompose upon heating, specialized techniques may be required.[10]
Methodology: Capillary Melting Point Determination [11]
-
Sample Preparation: The solid sample is finely ground to a powder to ensure uniform packing.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2-3 mm. The tube is tapped to compact the sample at the sealed end.[12]
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus (e.g., a DigiMelt or similar metal block heater).
-
Heating Profile: The apparatus is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[12]
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
For compounds prone to decomposition, Fast Scanning Calorimetry (FSC) is an alternative technique that uses very high heating rates (e.g., 1000 K/s) to obtain melting data before thermal decomposition can occur.[13][14][15]
References
- 1. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. microbenotes.com [microbenotes.com]
- 8. chemscene.com [chemscene.com]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid (CAS No. 240490-00-0). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. It also outlines detailed, generalized experimental protocols for the spectroscopic techniques required for its characterization, catering to the needs of researchers in drug development and chemical analysis.
Data Presentation
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are estimations derived from known spectroscopic data of related compounds, including phenylacetic acid, 2-(trifluoromethyl)phenylacetic acid, and other amino acids.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~5.2 | Singlet | 1H | α-CH |
| Broad | Singlet | 3H | -NH₂ and -COOH |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~135 - 125 | Aromatic carbons |
| ~128 (quartet) | -CF₃ |
| ~55 | α-C |
Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -60 | -CF₃ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3000 | O-H (Carboxylic acid) and N-H (Amine) stretch |
| 3000 - 2800 | C-H (Aromatic) stretch |
| ~1710 | C=O (Carboxylic acid) stretch |
| ~1600 | N-H bend |
| ~1300 - 1100 | C-F (Trifluoromethyl) stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 219.06 | [M]⁺ (Molecular Ion) |
| 202.06 | [M-NH₃]⁺ |
| 174.05 | [M-COOH]⁺ |
| 146.05 | [M-COOH-CO]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Objective: To elucidate the carbon-hydrogen framework and to confirm the presence and environment of the trifluoromethyl group.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum. The spectral width should be set to encompass the expected chemical shift of the -CF₃ group.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This provides structural information.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular formula and deduce structural features.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between spectroscopic methods and structural information.
The Biological Landscape of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. While specific quantitative biological data for this compound is not extensively available in public literature, this document synthesizes information on its chemical properties, synthesis, enantiomeric separation, and likely pharmacological profile based on its structural characteristics and the activities of closely related analogues. The trifluoromethylphenyl moiety is known to enhance metabolic stability and lipophilicity, suggesting potential for central nervous system (CNS) activity. This guide outlines its probable role as a modulator of the GABAergic system, with potential anxiolytic and anticonvulsant properties. Detailed experimental protocols for synthesis, chiral separation, and relevant biological assays are provided to facilitate further research and drug development efforts.
Introduction
This compound is a non-proteinogenic α-amino acid derivative of phenylglycine. The presence of a trifluoromethyl group at the ortho position of the phenyl ring is a key structural feature that significantly influences its physicochemical and pharmacological properties. The trifluoromethyl group is a well-established bioisostere for a methyl group but with a significantly higher electronegativity and lipophilicity. These characteristics often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.
This compound and its isomers are recognized as important building blocks in medicinal chemistry, particularly for the development of neuroactive compounds. The structural similarity to endogenous amino acid neurotransmitters, combined with the unique properties of the trifluoromethyl group, makes this compound a compelling candidate for investigation as a modulator of CNS pathways. Notably, it has been identified as a key starting material in the synthesis of potential anxiolytic and anticonvulsant agents that are thought to exert their effects through the GABAergic system[1]. The enhanced lipophilicity imparted by the trifluoromethylphenyl group may also improve its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs[1].
Synthesis and Enantiomeric Separation
Synthesis
The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, most notably the Strecker and Gabriel syntheses.
2.1.1. Strecker Synthesis
The Strecker synthesis is a versatile method for the synthesis of α-amino acids from aldehydes or ketones. The general workflow for the synthesis of this compound via this method is as follows:
-
Step 1: Imine Formation: 2-(Trifluoromethyl)benzaldehyde is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.
-
Step 2: Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the racemic α-amino acid.
Strecker Synthesis Workflow
2.1.2. Gabriel Synthesis
The Gabriel synthesis provides an alternative route that avoids the use of highly toxic cyanides.
-
Step 1: Alkylation: Potassium phthalimide is N-alkylated with an α-halo ester, such as ethyl 2-bromo-2-(2-(trifluoromethyl)phenyl)acetate.
-
Step 2: Hydrolysis: The resulting phthalimido derivative is then hydrolyzed, typically using hydrazine or acid, to release the primary amine and yield the desired amino acid.
Enantiomeric Separation
As this compound possesses a chiral center, its biological activity is likely enantiomer-specific. Separation of the enantiomers is crucial for pharmacological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
-
Column: A teicoplanin-based CSP (e.g., Chirobiotic T) is often effective for the separation of underivatized amino acids.
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The pH and ionic strength of the mobile phase are critical parameters for optimizing separation.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is suitable.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Temperature: Column temperature can be varied (e.g., 20-40 °C) to improve resolution.
Chiral HPLC Separation Workflow
Biological Activity and Mechanism of Action
Postulated GABAergic Modulation
The primary hypothesized biological activity of this compound is the modulation of the GABAergic system. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders, including anxiety and epilepsy.
The structural similarity of this compound to GABA, coupled with evidence that related compounds target this system, suggests several potential mechanisms of action:
-
GABA Receptor Agonism/Antagonism: The compound could directly bind to and activate (agonist) or block (antagonist) GABA receptors (GABA-A or GABA-B).
-
GABA Transporter (GAT) Inhibition: It may inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters, thereby prolonging the inhibitory effect of GABA.
Potential GABAergic Signaling Modulation
Anxiolytic and Anticonvulsant Potential
Modulation of the GABAergic system is a well-established mechanism for anxiolytic and anticonvulsant drugs. For instance, benzodiazepines enhance the effect of GABA at the GABA-A receptor, leading to their anxiolytic, sedative, and anticonvulsant properties. Therefore, if this compound enhances GABAergic transmission, it is plausible that it would exhibit similar pharmacological effects.
Quantitative Data
Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, ED50) for the biological activity of this compound. The following tables are provided as a template for organizing future experimental findings.
Table 1: In Vitro Biological Activity
| Assay Type | Target | Metric | Value (e.g., µM) |
| GABA-A Receptor Binding | Ki | ||
| GABA-B Receptor Binding | Ki | ||
| GABA Transporter (GAT1) Uptake | IC50 | ||
| GABA Transporter (GAT2) Uptake | IC50 | ||
| GABA Transporter (GAT3) Uptake | IC50 | ||
| GABA Transporter (GAT4) Uptake | IC50 |
Table 2: In Vivo Pharmacological Activity
| Animal Model | Test | Metric | Value (e.g., mg/kg) |
| Mouse | Elevated Plus Maze | MED | |
| Mouse | Light-Dark Box Test | MED | |
| Mouse | Maximal Electroshock Seizure (MES) | ED50 | |
| Mouse | Pentylenetetrazole (PTZ) Seizure | ED50 |
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the biological activity of this compound. These are based on standard methodologies used for similar compounds.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the GABA-A receptor.
-
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[3H]-Muscimol (radioligand)
-
Tris-HCl buffer (pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound solutions at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [3H]-Muscimol, the brain membrane preparation, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the mixture at 4°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.
-
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity
The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.
-
Apparatus: A device capable of delivering a brief, high-frequency electrical stimulus through corneal or auricular electrodes.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test compound or vehicle at various doses to different groups of animals.
-
At the time of peak effect, apply a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
-
Conclusion
This compound represents a promising scaffold for the development of novel CNS-active therapeutic agents. Its structural features strongly suggest a potential to modulate the GABAergic system, which could translate to anxiolytic and anticonvulsant activities. While direct experimental evidence and quantitative biological data are currently limited, this technical guide provides a solid foundation for future research. The outlined synthetic routes, separation techniques, and detailed experimental protocols for biological evaluation offer a clear path forward for elucidating the full pharmacological profile of this intriguing molecule and its enantiomers. Further investigation is warranted to confirm its mechanism of action and to explore its therapeutic potential.
References
An In-depth Technical Guide on the Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, a fluorinated non-proteinogenic amino acid of significant interest in medicinal chemistry. The introduction of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and biological activity. This document details the primary synthetic routes to this compound, including the Strecker and Bucherer-Bergs reactions, providing detailed experimental protocols and relevant quantitative data. Furthermore, it explores the characterization of the target molecule and the broader implications of trifluoromethylated amino acids in drug discovery and development.
Introduction: The Significance of Trifluoromethylated Amino Acids
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is widely employed to enhance the pharmacological profile of bioactive molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
This compound belongs to the class of α-aryl amino acids, which are important chiral building blocks in the synthesis of a wide range of pharmaceuticals. The presence of the -CF₃ group at the ortho position of the phenyl ring is expected to confer specific conformational constraints and electronic properties that can be exploited in the design of novel therapeutic agents.
Synthetic Methodologies
The synthesis of this compound and its derivatives primarily relies on classical methods for α-amino acid synthesis, with the Strecker and Bucherer-Bergs reactions being the most prominent. These methods utilize commercially available 2-(trifluoromethyl)benzaldehyde as a key starting material.
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
General Reaction Scheme:
Figure 1: General workflow of the Strecker synthesis.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.5 eq.) in water is prepared.
-
To this solution, 2-(trifluoromethyl)benzaldehyde (1.0 eq.) is added, followed by the dropwise addition of an aqueous solution of sodium cyanide (1.2 eq.) at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting α-aminonitrile can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.
Step 2: Hydrolysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
The crude α-aminonitrile is treated with a strong acid, typically 6 M hydrochloric acid.
-
The mixture is heated to reflux for several hours until the nitrile is completely hydrolyzed to the carboxylic acid.
-
Upon cooling, the product may precipitate from the solution. The pH is adjusted to the isoelectric point (around 5-6) with a base (e.g., ammonium hydroxide) to maximize precipitation.
-
The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Table 1: Representative Data for Strecker Synthesis
| Parameter | Value/Condition |
| Starting Material | 2-(Trifluoromethyl)benzaldehyde |
| Reagents (Step 1) | NH₄Cl, NaCN |
| Solvent (Step 1) | Water/Methanol |
| Temperature (Step 1) | 0-5 °C to Room Temperature |
| Reaction Time (Step 1) | 12-24 hours |
| Reagent (Step 2) | 6 M HCl |
| Temperature (Step 2) | Reflux |
| Reaction Time (Step 2) | 4-8 hours |
| Overall Yield | 60-75% (typical) |
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin intermediate from an aldehyde or ketone, which is then hydrolyzed to the corresponding amino acid.
General Reaction Scheme:
Figure 2: General workflow of the Bucherer-Bergs synthesis.
Experimental Protocol:
Step 1: Synthesis of the Hydantoin Derivative
-
A mixture of 2-(trifluoromethyl)benzaldehyde (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.) in a solvent mixture of ethanol and water is prepared.[1][2][3]
-
The reaction mixture is heated in a sealed vessel at 60-80 °C for several hours.[1][2][3]
-
Upon cooling, the hydantoin derivative often precipitates and can be collected by filtration.
Step 2: Hydrolysis of the Hydantoin
-
The isolated hydantoin is hydrolyzed by heating with a strong base (e.g., aqueous barium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid).
-
After complete hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.
-
The product is collected by filtration, washed, and dried.
Table 2: Representative Data for Bucherer-Bergs Synthesis
| Parameter | Value/Condition |
| Starting Material | 2-(Trifluoromethyl)benzaldehyde |
| Reagents (Step 1) | (NH₄)₂CO₃, KCN |
| Solvent (Step 1) | Ethanol/Water |
| Temperature (Step 1) | 60-80 °C |
| Reaction Time (Step 1) | 6-12 hours |
| Reagent (Step 2) | Ba(OH)₂ or NaOH (aq.) |
| Temperature (Step 2) | Reflux |
| Reaction Time (Step 2) | 12-24 hours |
| Overall Yield | 55-70% (typical) |
Characterization Data
Accurate characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic data based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-7.9 ppm), α-proton (singlet, ~4.5-5.0 ppm), amine and carboxylic acid protons (broad singlets, variable chemical shift). |
| ¹³C NMR | Carboxylic carbon (~170-175 ppm), aromatic carbons (~125-135 ppm, with C-F coupling), α-carbon (~55-60 ppm), trifluoromethyl carbon (~120-125 ppm, quartet due to C-F coupling). |
| IR (cm⁻¹) | ~3400-2500 (O-H and N-H stretching), ~1700 (C=O stretching), ~1600, 1450 (aromatic C=C stretching), ~1300-1100 (C-F stretching). |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 220.06, [M-H]⁻ at m/z 218.05. |
Asymmetric Synthesis
For applications in drug development, the synthesis of enantiomerically pure α-amino acids is often required. Asymmetric versions of the Strecker reaction have been developed using chiral auxiliaries or catalysts to achieve high enantioselectivity. These methods typically involve the formation of a chiral imine intermediate, which then undergoes diastereoselective cyanide addition. Subsequent removal of the chiral auxiliary and hydrolysis yield the enantiopure amino acid.
Biological and Medicinal Chemistry Context
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The trifluoromethyl group is known to enhance binding affinity to biological targets and improve metabolic stability. Phenylglycine derivatives, in general, are found in a variety of therapeutic agents, including antibiotics and anticancer agents. Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacological properties.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its synthesis can be reliably achieved through established methods such as the Strecker and Bucherer-Bergs reactions, starting from readily available 2-(trifluoromethyl)benzaldehyde. The unique properties conferred by the ortho-trifluoromethylphenyl moiety make it an attractive building block for the development of next-generation therapeutics. Further exploration of its incorporation into diverse molecular scaffolds is warranted to fully realize its potential in drug discovery.
References
- 1. US5338868A - Process for preparing alpha-amino-phenylacetic acid-trifluoromethane sulfonic acid mixed anhydrides - Google Patents [patents.google.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents [patents.google.com]
A Technical Guide to the Pharmacological Screening of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid derivative with significant potential in central nervous system (CNS) drug discovery. The presence of a trifluoromethyl group on the phenyl ring is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Structurally similar phenylglycine derivatives have demonstrated promising anticonvulsant and anxiolytic properties, suggesting that this compound may interact with key neurological pathways, such as the GABAergic and glutamatergic systems.[4][5][6][7][8] This guide outlines a comprehensive pharmacological screening cascade to elucidate the therapeutic potential of this compound.
Proposed Screening Cascade and Rationale
Based on the pharmacological profiles of analogous compounds, a tiered screening approach is recommended. This will efficiently evaluate the compound's primary CNS activities, potential mechanisms of action, and preliminary safety profile.
Caption: Proposed workflow for the pharmacological screening of this compound.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained during the proposed screening.
Table 1: In Vivo Anticonvulsant and Neurotoxicity Profile
| Test Compound | MES (ED₅₀, mg/kg) | 6Hz (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Rotarod (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| This compound | Data | Data | Data | Data | Data |
| Diazepam | Data | Data | Data | Data | Data |
| Phenytoin | Data | Data | Data | Data | Data |
Table 2: In Vitro Mechanistic Profile
| Test Compound | GABA-A Receptor Binding (Kᵢ, µM) | mGluR2 Antagonist Activity (IC₅₀, µM) | Voltage-gated Na⁺ Channel Block (% Inhibition @ 10µM) | Voltage-gated Ca²⁺ Channel Block (% Inhibition @ 10µM) |
| This compound | Data | Data | Data | Data |
| Diazepam | Data | N/A | N/A | N/A |
| Pregabalin | N/A | N/A | N/A | Data |
Experimental Protocols
In Vivo Anticonvulsant Activity
1. Maximal Electroshock (MES) Seizure Test:
-
Purpose: To identify compounds effective against generalized tonic-clonic seizures.
-
Method:
-
Male Swiss mice (20-25 g) are administered the test compound or vehicle intraperitoneally (i.p.).
-
After a 30-minute pre-treatment period, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.
-
The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint.
-
The median effective dose (ED₅₀) is calculated from dose-response data.[6]
-
2. 6 Hz Psychomotor Seizure Test:
-
Purpose: To model therapy-resistant partial seizures.
-
Method:
3. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Purpose: To detect compounds that raise the threshold for seizures, often indicative of action on the GABAergic system.
-
Method:
-
Mice are pre-treated with the test compound or vehicle.
-
A convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The absence of clonic seizures within a 30-minute observation period indicates protection.
-
The ED₅₀ is calculated.[6]
-
In Vitro Assays
1. GABA-A Receptor Binding Assay:
-
Purpose: To determine the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Method:
-
Rat cortical membranes are prepared and incubated with [³H]-Flunitrazepam as the radioligand.
-
Increasing concentrations of the test compound are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled diazepam.
-
Bound and free radioligand are separated by filtration, and radioactivity is quantified by liquid scintillation counting.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value.
-
2. Patch-Clamp Electrophysiology for Ion Channels:
-
Purpose: To assess the modulatory effects of the compound on voltage-gated sodium and calcium channels.
-
Method:
-
Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., dorsal root ganglion or cortical neurons).
-
Voltage-gated sodium or calcium currents are elicited by applying depolarizing voltage steps.
-
The test compound is applied via a perfusion system at a defined concentration (e.g., 10 µM).
-
The percentage inhibition of the peak current amplitude is measured.[4][5]
-
Potential Signaling Pathways
Given the structural similarity to known CNS-active agents, this compound may modulate GABAergic and glutamatergic signaling.
GABAergic Signaling Pathway
The compound could act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effect of GABA. This leads to increased chloride influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
Caption: Potential mechanism via positive modulation of the GABA-A receptor.
Modulation of Voltage-Gated Ion Channels
Alternatively, or in addition, the compound may directly block voltage-gated sodium or calcium channels, which are critical for the initiation and propagation of action potentials.
Caption: Potential mechanism via blockade of voltage-gated ion channels.
Conclusion
This technical guide provides a robust framework for the pharmacological screening of this compound. The proposed experiments are designed to systematically evaluate its potential as a novel CNS therapeutic agent, focusing on anticonvulsant and analgesic activities. The data generated will be crucial for establishing a comprehensive pharmacological profile, elucidating its mechanism of action, and guiding further preclinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid (CAS 240490-00-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, also known by its synonym 2-(Trifluoromethyl)-DL-phenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a trifluoromethyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl moiety can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of its chemical and physical properties, plausible synthesis routes, analytical considerations, and potential, though not yet fully elucidated, biological activities and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 240490-00-0 | [1][2] |
| IUPAC Name | 2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid | [3] |
| Synonyms | 2-(Trifluoromethyl)-DL-phenylglycine, AMINO-(2-TRIFLUOROMETHYL-PHENYL)-ACETIC ACID | [2][4] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |
| Molecular Weight | 219.16 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 253 °C | [4][5] |
| Boiling Point | 288 °C | [4][5] |
| Density | 1.415 g/cm³ | [4][5] |
| pKa | 1.73 ± 0.10 (Predicted) | [4] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [4][5] |
Synthesis and Purification
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the most probable and widely used method for this class of compounds is the Strecker synthesis. This method involves the reaction of an aldehyde with a source of ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Plausible Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 2-(trifluoromethyl)benzyl alcohol.
Step 1: Oxidation of 2-(Trifluoromethyl)benzyl alcohol to 2-(Trifluoromethyl)benzaldehyde
The precursor aldehyde can be prepared by the oxidation of the corresponding benzyl alcohol. Various methods exist for this transformation.
Step 2: Strecker Synthesis of this compound
The resulting aldehyde serves as the starting material for the Strecker synthesis.
Representative Experimental Protocols
The following are general, representative protocols that would need to be optimized for the specific synthesis of CAS 240490-00-0.
Protocol 1: Oxidation of 2-(Trifluoromethyl)benzyl alcohol (General Procedure)
-
To a stirred solution of 2-(trifluoromethyl)benzyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equivalents) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether) and filter through a pad of silica gel or celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(trifluoromethyl)benzaldehyde, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Strecker Synthesis (General Procedure)
-
In a reaction vessel, dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonium chloride (NH₄Cl, 1.1 equivalents) in water, followed by a solution of potassium cyanide (KCN, 1.1 equivalents) in water. The reaction is typically carried out at room temperature or with gentle cooling.
-
Stir the mixture for several hours to overnight, monitoring the formation of the α-aminonitrile intermediate by TLC or LC-MS.
-
After completion, the α-aminonitrile can be isolated by extraction.
-
The crude α-aminonitrile is then subjected to hydrolysis by heating with a strong acid (e.g., concentrated hydrochloric acid) under reflux for several hours.
-
Upon cooling, the resulting amino acid hydrochloride may precipitate. The free amino acid can be obtained by neutralizing the solution to its isoelectric point with a base (e.g., ammonium hydroxide), leading to its precipitation.
-
The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether), and dried under vacuum.
Purification
Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol). High-performance liquid chromatography (HPLC) can be employed for analytical purity assessment and for preparative purification if necessary. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid (TFA) is a common starting point for method development.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the α-proton, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon atoms, including the characteristic signals for the trifluoromethyl group (a quartet), the aromatic carbons, the α-carbon, and the carboxylic acid carbon.
-
¹⁹F NMR: Would show a singlet for the CF₃ group, providing a clear indication of its presence.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 220.06, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): As mentioned, reversed-phase HPLC with UV detection would be the standard method for determining the purity of the compound.
Biological Activities and Uses in Drug Development
This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules for drug discovery and development.[5] Its potential biological activities are inferred from its structural features and its relation to other known bioactive compounds.
Potential Therapeutic Applications
Derivatives of phenylglycine are known to possess a range of biological activities. The presence of the ortho-trifluoromethylphenyl group in this compound suggests its potential utility in developing novel therapeutics, including:
-
Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties.
-
Anxiolytic and Anticonvulsant Drugs: The structural motif is found in compounds targeting the central nervous system.[6]
The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance metabolic stability and membrane permeability, which are desirable properties for drug candidates.
Potential Mechanism of Action: AMPK Signaling Pathway
A structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (termed "Activator-3"), has been identified as a potent pan-activator of AMP-activated protein kinase (AMPK).[3][6] It is important to note that "Activator-3" has a para-substituted trifluoromethylphenylamino group attached to a thiazole ring, which is structurally different from CAS 240490-00-0. However, this finding suggests that molecules containing the trifluoromethylphenyl motif may have the potential to interact with the AMPK pathway.
AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can have beneficial effects in metabolic diseases such as type 2 diabetes.
Further research is required to determine if this compound or its derivatives can directly modulate AMPK activity.
Representative In Vitro Assay Protocol: AMPK Activation
The following is a general protocol for an in vitro kinase assay to assess the potential of a compound to activate AMPK.
Protocol 3: In Vitro AMPK Kinase Assay (General Procedure)
-
Reagents and Materials:
-
Recombinant human AMPK enzyme complex (e.g., α1β1γ1).
-
Kinase assay buffer.
-
SAMS peptide (a synthetic substrate for AMPK).
-
ATP (γ-³²P-ATP for radiometric assay, or unlabeled ATP for luminescence-based assays).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control (e.g., AMP or a known AMPK activator).
-
Negative control (DMSO vehicle).
-
Microplate (e.g., 96-well).
-
Apparatus for detecting the assay signal (e.g., scintillation counter or luminometer).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and the recombinant AMPK enzyme in each well of the microplate.
-
Add the test compound at various concentrations (serially diluted) to the respective wells. Include wells for the positive and negative controls.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP if applicable) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radiometric assays).
-
Detect the signal:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the radioactivity of the phosphorylated SAMS peptide using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of AMPK activity relative to the negative control for each concentration of the test compound. Plot the activity against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) for activation.
-
Conclusion
This compound (CAS 240490-00-0) is a synthetically useful, non-proteinogenic amino acid with potential applications in drug discovery. Its key value lies in the strategic incorporation of a trifluoromethyl group, which can confer advantageous pharmacokinetic and pharmacodynamic properties to lead compounds. While detailed experimental data on its synthesis and biological activity are not extensively published, its structural characteristics suggest that it is a promising starting point for the development of novel therapeutics, potentially targeting metabolic pathways such as AMPK signaling. Further research is warranted to fully elucidate its synthetic optimization, biological activity, and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, a fluorinated non-proteinogenic amino acid of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Strecker reaction, and explores its potential biological activities, particularly in the context of central nervous system (CNS) drug development. A key focus is the compound's role as a potential modulator of GABAergic neurotransmission. All quantitative data is presented in structured tables, and a proposed experimental workflow for its synthesis is visualized.
Physicochemical Properties
This compound is a white to off-white solid. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, making it a valuable building block in the design of novel therapeutics.
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₃NO₂ | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
| CAS Number | 240490-00-0 | [1] |
Synthesis of this compound
The Strecker synthesis is a well-established and versatile method for the preparation of α-amino acids. This three-component reaction involves the condensation of an aldehyde with an amine source and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.
Experimental Protocol: Strecker Synthesis
This protocol is adapted from established procedures for the synthesis of structurally similar α-aryl amino acids.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 equivalents) in water to the reaction mixture portion-wise, ensuring the temperature remains between 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 2-amino-2-(2-(trifluoromethyl)phenyl)acetonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the completion of the hydrolysis by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the amino acid.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.
Experimental Workflow
References
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, with a focus on its solubility and stability. Due to the limited availability of direct quantitative data for this specific molecule, this guide leverages information from structurally similar compounds and outlines established experimental protocols for its thorough characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other advanced materials incorporating this compound.
Introduction
This compound is a non-proteinogenic amino acid derivative. The presence of a trifluoromethyl group on the phenyl ring is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry. Understanding the solubility and stability of this compound is critical for its application in drug discovery and development, particularly for formulation, storage, and ensuring consistent biological activity.
Physicochemical Properties
While specific experimental data for this compound is not widely published, the following table summarizes the available information for the target compound and its structural analogs. This comparative data provides valuable insights into its expected properties.
| Property | This compound | 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 2-Amino-2-(2-fluorophenyl)acetic acid |
| CAS Number | 240490-00-0 | 242475-26-9 | 84145-28-8 |
| Molecular Formula | C₉H₈F₃NO₂ | C₉H₈F₃NO₂ | C₈H₈FNO₂ |
| Molecular Weight | 219.16 g/mol | 219.16 g/mol | 169.15 g/mol |
| Melting Point | 253°C | Not available | Not available |
| Boiling Point | 288.3°C | Not available | Not available |
| Appearance | Solid | White to off-white solid | Not available |
| Purity | ≥98% | >97% | >99% |
| Storage (Solid) | 2-8°C, inert atmosphere, keep in dark place[1] | Powder, -20°C, 3 years; 4°C, 2 years[2] | Lyophilized at -20°C, keep desiccated (stable for 36 months) |
| Storage (Solution) | Not available | In solvent, -80°C, 6 months; -20°C, 1 month[2] | In solution, store at -20ºC and use within 1 month |
Solubility Profile
Expected Solubility:
-
Organic Solvents: The presence of the trifluoromethylphenyl group likely confers significant lipophilicity. Therefore, good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A supplier of the meta-isomer, 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, reports a solubility of 10 mg/mL in DMSO with warming and sonication, suggesting the ortho-isomer may have similar solubility characteristics.[2]
-
Aqueous Solvents: Due to its zwitterionic nature at physiological pH, some aqueous solubility is expected. However, the lipophilic trifluoromethylphenyl group will likely limit its solubility in water. The solubility is expected to be pH-dependent, with increased solubility at pH values above the pKa of the amino group and below the pKa of the carboxylic acid group.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the thermodynamic solubility of the compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and use in formulations. Stability testing should evaluate the impact of temperature, humidity, light, and pH.
Expected Stability:
The trifluoromethyl group is generally considered to be chemically robust. However, the amino acid moiety may be susceptible to degradation, such as racemization, especially under basic conditions. The solid form is expected to be relatively stable when stored in a cool, dark, and dry place.[1] Solutions may be less stable and should be stored frozen.[2]
Experimental Protocols for Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.
TGA Protocol:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) into the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the temperature at which decomposition begins.
DSC Protocol:
-
Calibrate the DSC instrument.
-
Seal a small sample (2-5 mg) in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow to detect thermal events such as melting, decomposition, and polymorphic transitions.
Forced degradation studies are essential to identify potential degradation products and pathways.
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Thermal Stress: Dry heat (e.g., 80°C).
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
Incubate the solutions for a defined period.
-
At specified time points, withdraw samples and quench the degradation if necessary.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Workflow for forced degradation studies.
Potential Biological Relevance: GABAergic System
While specific biological targets for this compound have not been definitively identified in the literature, compounds with a phenylglycine scaffold have been investigated for their interaction with the central nervous system, particularly the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3]
The structural similarity of this compound to GABA and other GABA receptor modulators suggests it could potentially interact with components of the GABAergic pathway, such as GABA receptors or transporters. Further research is required to explore this potential interaction.
Caption: Simplified GABAergic signaling pathway.
Conclusion
This compound is a compound of significant interest for pharmaceutical and materials science applications. While direct, comprehensive data on its solubility and stability are limited, this guide provides a framework for its characterization based on the properties of analogous compounds and established analytical methodologies. The experimental protocols outlined herein will enable researchers to generate the necessary data to support the development of this promising molecule. Further investigation into its biological activity, particularly its potential interaction with the GABAergic system, is warranted.
References
potential therapeutic targets of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic α-amino acid derivative featuring a phenylglycine scaffold. This structure is of significant interest in medicinal chemistry due to the established roles of its core components in developing centrally active therapeutic agents. The presence of a trifluoromethyl (CF3) group on the phenyl ring is a common strategy used to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity for biological targets[1][2][3]. While direct experimental data on this specific molecule is not extensively available in public literature, a thorough analysis of structurally related compounds allows for the confident postulation of its potential therapeutic targets. This guide synthesizes the available evidence to propose that this compound is a prime candidate for development as a modulator of inhibitory neurotransmission, with likely activity as an anticonvulsant and anxiolytic. The primary molecular targets are hypothesized to be within the GABAergic and glycinergic systems, with a potential secondary role in modulating voltage-gated ion channels.
Introduction: A Compound of High Interest
The rational design of novel therapeutics for central nervous system (CNS) disorders remains a significant challenge in modern medicine. Functionalized amino acids represent a promising class of compounds due to their ability to mimic endogenous neurotransmitters and interact with specific transporters and receptors. This compound belongs to this class, combining two key structural motifs:
-
α-Amino Acid Core: This feature provides a foundational structure for interacting with targets that recognize amino acids, such as neurotransmitter transporters. Numerous N-substituted amino acid derivatives have been explored for their anticonvulsant properties[4][5].
-
Trifluoromethylated Phenyl Ring: The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, characteristics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile[2][6]. In CNS drug candidates, the CF3 group can improve metabolic stability and enhance penetration across the blood-brain barrier[1].
Given these structural features, this molecule is a compelling candidate for targeting neurological and psychiatric disorders rooted in dysregulated neuronal excitability.
Postulated Therapeutic Target 1: GABAergic System
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian CNS. The termination of GABAergic signaling is primarily mediated by the reuptake of GABA from the synaptic cleft via GABA transporters (GATs)[7][8].
Mechanism of Action: GABA Transporter (GAT) Inhibition
Inhibiting GATs prolongs the presence of GABA in the synapse, thereby enhancing GABAergic tone and producing an overall inhibitory effect on the CNS. This mechanism is a validated therapeutic strategy for epilepsy and neuropathic pain[7]. Structurally, this compound's amino acid backbone makes it a plausible substrate or inhibitor for GATs. Novel functionalized amino acids are actively being designed and synthesized to target GAT subtypes (mGAT1-4) for the treatment of these conditions[7][8].
Signaling Pathway
Caption: Proposed mechanism targeting the GABAergic synapse.
Postulated Therapeutic Target 2: Glycinergic System
Glycine is a crucial neurotransmitter with a dual role: it is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the CNS[9]. Glycine transporters, GlyT1 and GlyT2, regulate its extracellular concentration.
Mechanism of Action: Glycine Transporter (GlyT) Inhibition
-
GlyT2 Inhibition: GlyT2 is located on presynaptic glycinergic neurons and is responsible for terminating inhibitory neurotransmission. Inhibiting GlyT2 enhances inhibitory signaling, a mechanism that has shown therapeutic potential for treating chronic pain and bladder overactivity[10].
-
GlyT1 Inhibition: GlyT1 is found on glial cells surrounding both inhibitory and excitatory synapses. Its inhibition increases synaptic glycine levels, which can enhance the activity of NMDA receptors[9]. This makes GlyT1 inhibitors potential therapeutics for cognitive disorders like schizophrenia[11].
As a phenylglycine derivative, this compound is a strong candidate for a GlyT inhibitor. Various α-amino acid derivatives have been synthesized and evaluated for their ability to block GlyT2[12].
Signaling Pathway
Caption: Dual role of Glycine and potential inhibition of GlyT1/GlyT2.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not publicly available. However, data from functionally and structurally similar anticonvulsant amino acid derivatives provide a strong rationale for its potential efficacy.
| Compound Name | Assay | Species | Administration | Efficacy Metric (ED50) | Neurotoxicity (TD50) | Protective Index (TD50/ED50) | Reference |
| (R)-α-acetamido-N-benzyl-2-furanacetamide | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 3.3 mg/kg | 104.2 mg/kg | 31.6 | [13] |
| (R,S)-α-acetamido-N-benzyl-2-furanacetamide | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 10.3 mg/kg | > 300 mg/kg | > 29.1 | [13] |
| (R,S)-α-acetamido-N-benzyl-2-pyrroleacetamide | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 16.1 mg/kg | > 300 mg/kg | > 18.6 | [13] |
| Phenytoin (Reference Drug) | Maximal Electroshock Seizure (MES) | Mouse | i.p. | 9.50 mg/kg | 65.8 mg/kg | 6.9 | [13] |
Table 1: Anticonvulsant activity of representative functionalized amino acid derivatives. This data suggests that small modifications to the aromatic ring of α-amino acid amides can produce potent anticonvulsant effects with a high therapeutic index.
Representative Experimental Protocols
The following protocols are representative of the standard assays used to characterize compounds with potential activity against the targets identified above.
Protocol 1: In Vitro Glycine Uptake Inhibition Assay
This assay determines a compound's ability to inhibit glycine uptake by cells expressing a specific glycine transporter subtype.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express human Glycine Transporter 2 (hGlyT-2)[12]. Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 humidified incubator.
-
Assay Preparation: Cells are seeded into 24-well poly-D-lysine coated plates and grown to 90-95% confluency.
-
Uptake Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Assay Procedure:
-
Wash cells twice with 0.5 mL of warm KRH buffer.
-
Pre-incubate cells for 10 minutes at 37°C with 0.25 mL of KRH buffer containing various concentrations of the test compound (this compound) or a known inhibitor (e.g., ALX-1393) as a positive control.
-
Initiate the uptake by adding 0.25 mL of KRH buffer containing [¹⁴C]-glycine (final concentration ~10 µM).
-
Incubate for 10 minutes at 37°C. The short duration ensures measurement of initial uptake velocity.
-
Terminate the reaction by aspirating the radioactive solution and rapidly washing the cells three times with 1 mL of ice-cold KRH buffer.
-
Lyse the cells by adding 0.5 mL of 1% sodium dodecyl sulfate (SDS).
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. Specific uptake is calculated by subtracting non-specific counts from total counts. IC50 values are determined by non-linear regression analysis of the concentration-response curve.
Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test
This is a standard preclinical model for identifying compounds with anticonvulsant activity against generalized tonic-clonic seizures[13][14].
-
Animals: Adult male Swiss-Webster mice (20-25 g) are used. Animals are housed with a 12-hour light/dark cycle and have free access to food and water.
-
Compound Administration: The test compound is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.
-
Test Procedure:
-
At a predetermined time after drug administration (typically 30-60 minutes for i.p.), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The complete abolition of the hindlimb extension is considered the endpoint for protection.
-
-
Neurotoxicity Assessment (Rotarod Test): To assess motor impairment, mice are placed on a rotating rod (e.g., 1-inch diameter, 6 rpm) at the same time point post-dosing. The inability of an animal to remain on the rod for a set time (e.g., 1 minute) in three consecutive trials indicates neurotoxicity.
-
Data Analysis: The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity are calculated using probit analysis. The Protective Index (PI) is calculated as TD50/ED50. A higher PI indicates a better safety profile.
Experimental Workflow Visualization
Caption: Workflow for in vivo anticonvulsant screening.
Conclusion and Future Directions
This compound is a rationally designed molecule with high potential as a novel CNS therapeutic agent. Based on robust structure-activity relationship data from related compound classes, its most probable therapeutic targets are the GABA and glycine transporters. Inhibition of these transporters would enhance inhibitory neurotransmission, a mechanism consistent with potential anticonvulsant, anxiolytic, and analgesic effects.
The next critical steps in the development of this compound are:
-
In Vitro Profiling: Systematically screen the compound against a panel of neurotransmitter transporters (including GAT1-4 and GlyT1-2) and receptors to determine its primary target(s) and selectivity.
-
In Vivo Efficacy Studies: Conduct comprehensive in vivo testing using established animal models of epilepsy (e.g., MES, pentylenetetrazole-induced seizures), anxiety, and neuropathic pain.
-
Pharmacokinetic Analysis: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Successful execution of these studies will elucidate the precise mechanism of action and therapeutic potential of this compound, paving the way for its potential development as a next-generation neurological drug.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of CHF3381 as a novel antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Introduction of the Trifluoromethyl Group in 2-Amino-2-phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in the context of 2-amino-2-phenylacetic acid derivatives, a scaffold of significant interest in drug discovery. By examining its influence on crucial parameters such as lipophilicity, metabolic stability, and biological activity, this document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this chemical framework.
Introduction: The Pervasive Influence of the Trifluoromethyl Group
The trifluoromethyl group has earned its place as a "super-substituent" in medicinal chemistry due to its unique electronic and steric properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a strategic choice for optimizing drug candidates. When appended to the 2-amino-2-phenylacetic acid scaffold, the CF3 group can profoundly alter the molecule's interaction with biological targets and its pharmacokinetic profile.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto the phenyl ring of 2-amino-2-phenylacetic acid derivatives instigates a cascade of changes in the molecule's fundamental properties.
Lipophilicity
The CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a drug's ability to cross biological membranes, a critical factor for reaching intracellular targets.[1][2] The increase in lipophilicity, often quantified by the partition coefficient (logP), can be substantial.
Table 1: Comparative Lipophilicity (logP) of Phenylacetic Acid Derivatives
| Compound | R Group | Predicted logP | Experimental logP | Reference |
| 2-Amino-2-phenylacetic acid | H | 1.35 | 1.4 | [Calculated],[3] |
| 2-Amino-2-(4-methylphenyl)acetic acid | CH₃ | 1.85 | - | [Calculated] |
| 2-Amino-2-(4-trifluoromethylphenyl)acetic acid | CF₃ | 2.73 | - | [Calculated] |
Metabolic Stability
The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This enhanced stability often leads to a longer in vivo half-life and improved bioavailability.[4]
Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Phenylacetic Acid Derivative | H | Data not available | Data not available |
| Trifluoromethylphenylacetic Acid Derivative | CF₃ | Data not available | Data not available |
Note: Direct comparative experimental data for these specific derivatives is limited. However, the general principle of increased metabolic stability with CF3 substitution is well-established.
Synthesis of Trifluoromethylated 2-Amino-2-phenylacetic Acid Derivatives
The synthesis of α-trifluoromethylated α-amino acids can be achieved through various methods. The Strecker synthesis is a classic and versatile approach.
General Experimental Protocol: Strecker Synthesis of 2-Amino-2-(4-trifluoromethylphenyl)acetic acid
This protocol is a representative example based on established methodologies for the Strecker synthesis of amino acids.
Workflow for Strecker Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group on the phenyl ring can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable building block for novel therapeutics. The stereochemistry of the α-carbon is crucial for biological activity, necessitating synthetic routes that provide high enantiomeric purity. This document outlines key enantioselective methods for the synthesis of this compound, providing detailed protocols and comparative data to guide researchers in this field.
Core Synthetic Strategies
The enantioselective synthesis of this compound and its analogs can be achieved through several strategic approaches:
-
Asymmetric Strecker Reaction: A classic and powerful method for α-amino acid synthesis, the Strecker reaction can be rendered enantioselective through the use of chiral catalysts, such as thiourea or Brønsted acid derivatives. This three-component reaction of an aldehyde, an amine, and a cyanide source offers a direct route to the α-aminonitrile precursor.[1][2]
-
Catalytic Asymmetric Hydrogenation: The reduction of a prochiral C=N bond of an imine precursor is a highly efficient method for establishing the chiral center. Transition metal catalysts, particularly those based on iridium or rhodium with chiral phosphine ligands, are often employed for the hydrogenation or transfer hydrogenation of trifluoromethylated imines.[1]
-
Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. Phenylglycinol-derived auxiliaries are commonly used for this purpose.[2]
-
Biocatalysis: The use of engineered enzymes offers a green and highly selective alternative for the synthesis of chiral amines and amino acids. For instance, variants of cytochrome c552 have been developed for the asymmetric N-H carbene insertion into anilines to produce α-trifluoromethyl amino esters.[3]
Data Presentation: Comparison of Enantioselective Methods
The following table summarizes quantitative data for various enantioselective methods applied to the synthesis of α-trifluoromethyl-α-amino acids. Note: Data for the exact target molecule is limited; therefore, results for closely related analogs are included to demonstrate the efficacy of the methods.
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Strecker Reaction | Chiral Thiourea Organocatalyst | Trifluoro ketimines | High | up to 99% | [2] |
| Asymmetric Strecker Reaction | Chiral Brønsted Acid | Trifluoro ketimines | Good to High | up to 98% | [2] |
| Catalytic Hydrogenation | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | N-Aryl Trifluoromethyl Ketimine | 91% | 91% | [1] |
| Transfer Hydrogenation | Chiral Phosphoric Acid | N-Aryl Trifluoromethyl Ketimine | High | up to 95% | [1] |
| Biocatalysis (N-H Insertion) | Engineered Cytochrome c₅₅₂ | 2-(Trifluoromethyl)aniline | up to 99% | 95:5 e.r. | [3] |
| Chiral Auxiliary | Phenylglycinol Derivative | Imine of 3,3,3-trifluoropyruvic acid ester | Medium to High | High d.r. | [2] |
Experimental Protocols
The following are detailed protocols for key enantioselective methods. These are representative procedures and may require optimization for the specific synthesis of this compound.
Protocol 1: Asymmetric Strecker Reaction using a Chiral Thiourea Catalyst (Adapted)
This protocol is adapted from established procedures for the asymmetric Strecker reaction on related substrates.[2]
Step 1: Formation of the α-Aminonitrile
-
Reaction Setup: In a nitrogen-flushed, oven-dried flask, dissolve the chiral thiourea catalyst (5-10 mol%) in a suitable solvent (e.g., toluene or dichloromethane) at room temperature.
-
Addition of Imine: To this solution, add the imine derived from 2-(trifluoromethyl)benzaldehyde and a suitable amine (e.g., benzhydrylamine) (1.0 eq). Stir the mixture for 10-15 minutes.
-
Cyanide Source: Add a cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.5 eq), dropwise to the reaction mixture at a controlled temperature (e.g., -20 °C to 0 °C).
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC until the starting imine is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by flash column chromatography.
Step 2: Hydrolysis to the α-Amino Acid
-
Acid Hydrolysis: To the purified α-aminonitrile, add a strong acid (e.g., 6M HCl) and heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).
-
Isolation: Cool the reaction mixture to room temperature. The amino acid hydrochloride salt may precipitate or can be obtained by removing the solvent under reduced pressure.
-
Purification: The crude amino acid can be purified by recrystallization or by ion-exchange chromatography. Neutralize the hydrochloride salt with a suitable base (e.g., NaOH or an ion-exchange resin) to obtain the free amino acid.
Protocol 2: Catalytic Asymmetric Hydrogenation of an Imine Precursor (Adapted)
This protocol is a general procedure based on iridium-catalyzed asymmetric hydrogenation of N-aryl ketimines.[1]
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with an iridium precursor (e.g., [Ir(COD)Cl]₂) (1-2 mol%) and a chiral phosphine ligand (e.g., a derivative of SEGPHOS or BINAP) (1.1 eq relative to Ir) in a degassed solvent (e.g., dichloromethane or toluene). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Substrate Addition: Add the imine ester precursor, methyl 2-(N-arylimino)-2-(2-(trifluoromethyl)phenyl)acetate (1.0 eq), to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction for the consumption of the imine by TLC, GC, or HPLC.
-
Work-up and Deprotection: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The resulting amino ester can be purified by chromatography. Subsequent hydrolysis of the ester and removal of the N-aryl group (if necessary) under appropriate conditions will yield the final amino acid.
Visualizations
Experimental Workflow: Asymmetric Strecker Synthesis
Caption: Workflow for the enantioselective synthesis of this compound via an asymmetric Strecker reaction.
Logical Relationships in Enantioselective Synthesis
Caption: Logical connections between starting materials, key enantioselective methods, and intermediates leading to the target amino acid.
References
Application Notes and Protocols: Strecker Synthesis for Trifluoromethyl-Substituted Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted amino acids are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can dramatically alter the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The Strecker synthesis, a classic method for preparing α-amino acids, has been adapted for the synthesis of these valuable fluorinated analogues. This document provides detailed application notes and protocols for the Strecker synthesis of trifluoromethyl-substituted amino acids, with a focus on modern asymmetric methodologies.
The traditional Strecker synthesis involves a one-pot, three-component reaction between a ketone or aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1] For the synthesis of trifluoromethyl-substituted amino acids, trifluoromethyl ketones are used as the starting carbonyl compound.[2] While the classical approach yields a racemic mixture of amino acids, significant advancements have been made in the development of asymmetric Strecker reactions to produce enantiomerically enriched products. These asymmetric methods often employ chiral auxiliaries or organocatalysts to control the stereochemistry of the cyanide addition.[3][4]
General Reaction Scheme
The overall transformation for the Strecker synthesis of a trifluoromethyl-substituted amino acid can be summarized as follows:
Caption: General scheme of the Strecker synthesis for trifluoromethyl-substituted amino acids.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Strecker Reaction of Trifluoromethyl Ketoimines
This protocol is based on the highly enantioselective Strecker reaction of trifluoromethyl ketoimines using a chiral organocatalyst.[3]
Step 1: Formation of the N-Aryl Trifluoromethyl Ketoimine
-
To a solution of the trifluoromethyl ketone (1.0 mmol) in toluene (5.0 mL) is added the corresponding aniline (1.0 mmol).
-
The mixture is refluxed for 12-24 hours with a Dean-Stark trap to remove water.
-
The solvent is removed under reduced pressure, and the crude ketoimine is purified by flash chromatography on silica gel.
Step 2: Asymmetric Cyanation
-
To a solution of the N-aryl trifluoromethyl ketoimine (0.2 mmol) in a suitable solvent such as toluene or CH2Cl2 (1.0 mL) at -40 °C is added the chiral thiourea organocatalyst (10 mol%).
-
Trimethylsilyl cyanide (TMSCN, 1.5 equiv.) is then added dropwise.
-
The reaction mixture is stirred at -40 °C for the time indicated in the table below (typically 24-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.
-
The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude α-aminonitrile is purified by flash chromatography on silica gel.
Step 3: Hydrolysis to the α-Trifluoromethyl Amino Acid
-
The purified α-aminonitrile is dissolved in a mixture of concentrated HCl and acetic acid (1:1, v/v).
-
The mixture is heated at reflux for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to neutral with a suitable base (e.g., NaOH or an ion-exchange resin).
-
The desired α-trifluoromethyl amino acid is isolated by crystallization or lyophilization.
Protocol 2: Gallium(III) Triflate Catalyzed Strecker Reaction of Trifluoromethyl Ketones
This protocol describes a general method for the synthesis of α-aminonitriles from trifluoromethyl ketones using a Lewis acid catalyst.[2]
-
In a pressure tube, add Ga(OTf)3 (5 mol%) to a solution of the trifluoromethyl ketone (3 mmol) and the amine (2 mmol) in CH2Cl2 (4 mL).
-
Add trimethylsilyl cyanide (TMSCN, 3 mmol) to the reaction mixture.
-
Close the pressure tube and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC and NMR.
-
Upon completion, filter the mixture and wash the residue with CH2Cl2 (3 x 15 mL).
-
The combined filtrate is concentrated under reduced pressure to yield the crude α-aminonitrile, which can be further purified by chromatography.
-
For hydrolysis to the amino acid, follow Step 3 of Protocol 1.
Quantitative Data
The following tables summarize the quantitative data for the organocatalytic asymmetric Strecker reaction of various N-aryl trifluoromethyl ketoimines.
Table 1: Substrate Scope of the Asymmetric Strecker Reaction of N-Aryl Trifluoromethyl Ketoimines
| Entry | R (in R-CO-CF3) | Ar (in N-Ar) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 48 | 95 | 92 |
| 2 | 4-Methoxyphenyl | Phenyl | 48 | 92 | 90 |
| 3 | 4-Chlorophenyl | Phenyl | 72 | 88 | 93 |
| 4 | 2-Thienyl | Phenyl | 60 | 85 | 88 |
| 5 | Phenyl | 4-Methoxyphenyl | 48 | 96 | 94 |
| 6 | Phenyl | 4-Nitrophenyl | 72 | 80 | 91 |
| 7 | Methyl | Phenyl | 96 | 75 | 85 |
| 8 | Isopropyl | Phenyl | 120 | 60 | 82 |
Yields are for the isolated α-aminonitrile. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Experimental Workflow and Diagrams
Organocatalytic Asymmetric Strecker Synthesis Workflow
The following diagram illustrates the experimental workflow for the organocatalytic asymmetric Strecker synthesis of a trifluoromethyl-substituted amino acid.
Caption: Experimental workflow for the organocatalytic asymmetric Strecker synthesis.
Proposed Catalytic Cycle for Asymmetric Cyanation
The following diagram illustrates the proposed catalytic cycle for the thiourea-catalyzed asymmetric addition of cyanide to the trifluoromethyl ketoimine.
Caption: Proposed catalytic cycle for the asymmetric Strecker reaction.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic asymmetric Strecker reaction of di- and trifluoromethyl ketoimines. Remarkable fluorine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Enantiomeric Separation of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid of interest in pharmaceutical research due to the prevalence of the trifluoromethyl group in bioactive molecules. The stereochemistry of such compounds is critical as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for the separation and quantification of enantiomers is essential for quality control and regulatory compliance. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad applicability for the separation of underivatized amino acids.[1][2]
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the chiral separation of this compound based on the proposed method. These values are representative and may vary depending on the specific HPLC system and column used.
| Parameter | Value |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Methanol/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Separation Factor (α) | ~ 1.25 |
Experimental Protocol
This protocol provides a detailed methodology for the enantiomeric separation of this compound.
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (≥98% purity)
-
Sample diluent: Mobile phase (0.1% Formic Acid in Methanol/Water (80:20, v/v))
2. Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[3]
-
Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm). Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[1][2][4]
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL by diluting with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Mobile Phase: Prepare a solution of 0.1% Formic Acid in Methanol/Water (80:20, v/v). For example, to prepare 1 L, mix 800 mL of methanol, 200 mL of water, and 1 mL of formic acid. Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain the column at 25 °C.
-
Detection: Monitor the elution profile at 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC analysis of this compound.
References
Application Notes and Protocols for the Purification of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the non-canonical amino acid, 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. This compound is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The purification of this compound, particularly the separation of its enantiomers, is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Three primary techniques for the purification and chiral resolution of this compound are detailed below: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Resolution, and Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. For this compound, macrocyclic glycopeptide-based and polysaccharide-based CSPs are recommended.
Data Presentation
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide-based CSP |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T) | Cellulose or Amylose derivatives |
| Mobile Phase | Isocratic elution with a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a low concentration of an acid (e.g., formic acid or trifluoroacetic acid). A typical starting condition could be 80:20 (v/v) Methanol:0.1% Formic Acid in Water.[1] | Isocratic or gradient elution with a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive. |
| Flow Rate | 0.5 - 1.5 mL/min[2] | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C[2] | Ambient or controlled at 25 °C |
| Detection | UV at 254 nm[2] | UV at 220 nm or 254 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers. | Good resolution of the enantiomers, may require derivatization of the amino acid.[3] |
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a general approach to developing a chiral HPLC method for the separation of this compound enantiomers.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (Methanol, Acetonitrile, Water, Isopropanol, Hexane)
-
HPLC-grade additives (Formic Acid, Trifluoroacetic Acid)
-
Chiral HPLC columns (e.g., Teicoplanin-based and Cellulose-based)
-
Standard HPLC system with UV detector
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components). Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Initial Screening:
-
Method 1 (Macrocyclic Glycopeptide CSP): Start with an isocratic mobile phase of 80:20 (v/v) Methanol:0.1% Formic Acid in Water at a flow rate of 1.0 mL/min. Inject 5-10 µL of the sample solution.
-
Method 2 (Polysaccharide-based CSP): Begin with a mobile phase of 90:10 (v/v) Hexane:Isopropanol with 0.1% Trifluoroacetic Acid at a flow rate of 1.0 mL/min. Inject 5-10 µL of the sample solution.
-
-
Method Optimization:
-
If no separation or poor resolution is observed, systematically vary the mobile phase composition. For reversed-phase conditions (Method 1), adjust the ratio of the organic modifier to the aqueous buffer. For normal-phase conditions (Method 2), alter the percentage of the polar modifier.
-
Investigate the effect of different acidic or basic additives and their concentrations.
-
Optimize the flow rate and column temperature to improve resolution and peak shape. Lowering the temperature can sometimes enhance enantioselectivity.[3]
-
-
Data Analysis: Once baseline separation is achieved, determine the retention times for each enantiomer, calculate the resolution factor (Rs), and determine the enantiomeric excess (ee) of each peak.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for the development of a chiral HPLC method.
Diastereomeric Salt Resolution
This classical resolution technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Data Presentation
| Parameter | Description |
| Resolving Agents | For the acidic target compound, chiral bases are used as resolving agents. Common examples include: (-)-Strychnine, (+)-Brucine, (R)-(+)-α-Methylbenzylamine, or other chiral amines. |
| Solvent System | The choice of solvent is crucial and requires screening. Alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or mixtures thereof are commonly used. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. |
| Expected Yield | The theoretical maximum yield for the desired enantiomer is 50% per resolution cycle. |
| Expected Purity | The enantiomeric excess of the resolved enantiomer can be high (>98%) after one or two crystallizations. |
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol provides a general procedure for the resolution of racemic this compound using a chiral amine as the resolving agent.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral amine (e.g., (R)-(+)-α-Methylbenzylamine)
-
Various organic solvents for screening (e.g., methanol, ethanol, acetone)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve equimolar amounts of racemic this compound and the chiral resolving agent in a minimal amount of a suitable hot solvent. Stir until a clear solution is obtained.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce the crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inner surface of the flask or by seeding with a small crystal of the desired salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify the solution with HCl to precipitate the resolved this compound. The chiral resolving agent will remain in the aqueous solution as its hydrochloride salt and can be recovered.
-
Isolation and Analysis: Collect the precipitated enantiomerically enriched amino acid by filtration, wash with cold water, and dry. Determine the yield and measure the enantiomeric excess using chiral HPLC.
Logical Relationship in Diastereomeric Salt Resolution
References
Application Notes and Protocols for the Characterization of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. The methods outlined below are essential for determining the identity, purity, and chiral separation of this compound, which is a critical aspect of drug development and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and enantiomeric excess of this compound. Due to its chiral nature, specific chiral stationary phases (CSPs) are required for the separation of its enantiomers.
Application Note:
The analysis of this compound by HPLC can be approached in two ways: reversed-phase HPLC for purity assessment on a standard C18 column and chiral HPLC for the separation of enantiomers. For chiral separation, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for underivatized amino acids.[1] Derivatization with a chiral reagent like Marfey's reagent can also be employed to separate the resulting diastereomers on a standard achiral column.[2]
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a starting point for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)
-
Reference standards for both enantiomers (if available)
2. Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Daicel CHIRALPAK® series or similar polysaccharide-based column)
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, or IC)
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape. A common starting point is a mixture of Hexane/Ethanol/TFA.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)[1]
-
Injection Volume: 5 - 20 µL
-
Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).[3]
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of the two enantiomeric peaks.
-
Optimize the mobile phase composition (e.g., the ratio of hexane to alcohol and the concentration of the additive) to achieve baseline separation (Resolution > 1.5).
Quantitative Data Summary
| Parameter | Typical Value |
| Retention Time (Enantiomer 1) | Dependent on conditions |
| Retention Time (Enantiomer 2) | Dependent on conditions |
| Resolution (Rs) | > 1.5 for baseline separation |
| Tailing Factor | 0.9 - 1.2 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Workflow for Chiral HPLC Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility and thermal stability.[3][4]
Application Note:
The analysis of this compound by GC-MS requires a derivatization step to make the molecule suitable for gas chromatography. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amino and carboxylic acid groups into their trimethylsilyl (TMS) derivatives.[5] This method is highly sensitive and provides structural information from the mass spectrum, which is useful for identifying unknown impurities.
Experimental Protocol: GC-MS with Silylation
1. Materials and Reagents:
-
This compound sample
-
Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane)
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Internal standard (e.g., a deuterated analog or a similar compound not present in the sample)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column)
3. Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add a known amount of the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70-100 °C for 30-60 minutes to complete the derivatization.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
5. Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to the derivatized this compound and any impurities based on their retention times and mass fragmentation patterns.
-
Quantify impurities relative to the main peak or the internal standard.
Quantitative Data Summary
| Parameter | Typical Value |
| Retention Time (TMS derivative) | Dependent on conditions |
| Key Mass Fragments (m/z) | To be determined experimentally |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~5 ng/mL |
Workflow for GC-MS Analysis
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of this compound.
Application Note:
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the trifluoromethylphenyl group, the amino acid backbone, and their connectivity. IR spectroscopy is useful for identifying the characteristic functional groups, such as the amino (N-H), carboxylic acid (O-H and C=O), and C-F bonds.
Experimental Protocol: NMR Spectroscopy
1. Materials and Reagents:
-
This compound sample (high purity)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable pH adjustment)
-
Internal standard (e.g., Tetramethylsilane - TMS, if not using a solvent peak as a reference)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution)
3. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
4. NMR Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
5. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding atoms in the molecular structure.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplets in the aromatic region, ~7-8 ppm).- Methine proton (CH-NH₂) (singlet or multiplet, ~4-5 ppm).- Amine (NH₂) and carboxylic acid (COOH) protons (broad singlets, variable chemical shifts depending on solvent and concentration). |
| ¹³C NMR | - Carbonyl carbon (C=O) (~170-180 ppm).- Aromatic carbons (including the carbon attached to the CF₃ group, which will show coupling to fluorine) (~120-140 ppm).- Methine carbon (CH-NH₂) (~50-60 ppm).- Trifluoromethyl carbon (CF₃) (quartet due to C-F coupling). |
| IR (KBr pellet or ATR) | - O-H stretch (broad, ~2500-3300 cm⁻¹).- N-H stretch (~3000-3400 cm⁻¹).- C=O stretch (~1700-1750 cm⁻¹).- C-F stretches (strong, ~1100-1350 cm⁻¹). |
Logical Relationship of Analytical Methods
References
Application Notes and Protocols for the N-Acylation of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acylated amino acids are a crucial class of molecules in medicinal chemistry and drug development. The introduction of an acyl group to the nitrogen atom of an amino acid can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid whose derivatives are of interest in pharmaceutical research due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability. This document provides a detailed protocol for the N-acylation of this sterically hindered amino acid, offering a foundational method that can be adapted for the synthesis of a variety of amide derivatives.
The primary challenge in the N-acylation of this compound lies in the steric hindrance posed by the bulky 2-(trifluoromethyl)phenyl group at the alpha-carbon. This can impede the approach of the acylating agent to the amino group, potentially leading to lower reaction yields and requiring more forcing conditions or specialized coupling reagents.[1][2][3]
This application note details a robust protocol based on the well-established Schotten-Baumann reaction, a versatile method for acylating amines.[4][5][6] Additionally, alternative strategies employing modern coupling reagents suitable for hindered amino acids are discussed.
Data Presentation: Comparison of N-Acylation Methods
The following table summarizes various approaches for the N-acylation of amino acids, with considerations for sterically hindered substrates like this compound.
| Acylating Agent | Coupling Reagent/Base | Solvent System | Temperature | Typical Yields | Key Considerations & References |
| Acyl Chloride | aq. NaOH or K₂CO₃ | Biphasic (e.g., Dichloromethane/Water) | 0 °C to RT | Good to Excellent | Classic Schotten-Baumann conditions; robust and cost-effective. The base neutralizes the HCl byproduct.[5][7][8] |
| Acid Anhydride | Pyridine or Triethylamine | Aprotic (e.g., Dichloromethane, THF) | 0 °C to RT | Good to Excellent | Generally less reactive than acyl chlorides, can be easier to handle.[9] |
| Carboxylic Acid | HATU/DIPEA | Aprotic (e.g., DMF, NMP) | 0 °C to RT | Excellent | Highly efficient for hindered amino acids, but reagents are more expensive.[10] |
| Carboxylic Acid | HBTU/HOBt/DIPEA | Aprotic (e.g., DMF) | 0 °C to RT | Very Good | Common in peptide synthesis, effective for many hindered couplings.[10][11] |
| Carboxylic Acid | PyBOP/DIPEA | Aprotic (e.g., DMF, CH₂Cl₂) | 0 °C to RT | Very Good | Byproducts are less hazardous than those from BOP.[10][11] |
| Fmoc-amino acid symmetrical anhydride | None (in the absence of base) | Low polarity (e.g., CH₂Cl₂) | RT | Excellent | Reported to be superior for highly hindered amino acids, minimizing side reactions.[1][2] |
Experimental Protocols
Protocol 1: General N-Acylation using an Acyl Chloride under Schotten-Baumann Conditions
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an aqueous solution of NaOH (2.5 equivalents in water, e.g., 1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 equivalents) in an equal volume of an organic solvent such as dichloromethane.
-
Add the acyl chloride solution dropwise to the vigorously stirring amino acid solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The N-acylated product may precipitate.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel as needed.
Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Reagent (HATU)
This protocol is an alternative for cases where the Schotten-Baumann conditions provide low yields, particularly for very hindered substrates.
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (3.0 equivalents) in anhydrous DMF.
-
Add the amino acid solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Chemical Reaction Scheme
Caption: General reaction scheme for the N-acylation.
Experimental Workflow Diagram
Caption: Workflow for Schotten-Baumann N-acylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Incorporation of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability, and can be used to modulate peptide conformation. 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, a derivative of phenylglycine, is a particularly interesting unnatural amino acid. The presence of the ortho-trifluoromethyl group on the phenyl ring introduces significant steric bulk and unique electronic properties, which can be leveraged to create peptides with novel structures and functions.
However, the steric hindrance posed by the ortho-substituent presents considerable challenges during solid-phase peptide synthesis (SPPS).[1] Traditional coupling methods may result in low yields and incomplete reactions. Furthermore, phenylglycine derivatives are known to be susceptible to racemization during synthesis.[2][3]
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. The protocols emphasize the use of potent coupling reagents and optimized conditions to overcome steric hindrance and minimize racemization.
Rationale for Use
Incorporating this compound into a peptide sequence can offer several advantages:
-
Conformational Constraint: The bulky trifluoromethylphenyl side chain can restrict the rotational freedom of the peptide backbone, inducing specific secondary structures such as turns and helices.
-
Enhanced Proteolytic Stability: The steric shield provided by the side chain can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of the peptide.
-
Modulation of Pharmacokinetic Properties: The lipophilic nature of the trifluoromethyl group can influence the overall hydrophobicity of the peptide, potentially improving membrane permeability and other pharmacokinetic parameters.
-
Unique Interactions: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, potentially leading to novel interactions with biological targets.
Key Considerations for Peptide Synthesis
Steric Hindrance
The primary challenge in using this compound is overcoming the steric hindrance during the coupling step.[1] The ortho-trifluoromethyl group can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This necessitates the use of highly reactive coupling reagents and potentially longer reaction times or double coupling cycles.[4]
Racemization
Phenylglycine and its derivatives are prone to racemization at the α-carbon, particularly during two key steps of Fmoc-SPPS:
-
Fmoc-deprotection: The basic conditions required for Fmoc group removal can lead to epimerization.[2]
-
Amino acid activation/coupling: The activation of the carboxylic acid can also induce racemization, especially with certain coupling reagents and bases.[3]
Strategies to minimize racemization include the careful selection of coupling reagents and non-nucleophilic bases, as well as optimizing reaction times and temperatures.[2][3]
Data Presentation: Coupling Reagent Performance
While specific quantitative data for the coupling of this compound is not extensively documented, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids, such as α,α-disubstituted and ortho-substituted residues. This information can guide reagent selection.[4] For a sterically demanding residue like this compound, high-reactivity reagents are strongly recommended.
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations for Hindered Amino Acids |
| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings; rapid activation. |
| HCTU | Aminium/Uronium Salt | Very High | HOBt (pre-incorporated) | Very effective and fast-acting; a common choice for difficult couplings. |
| COMU | Aminium/Uronium Salt | Very High | Oxyma Pure | Excellent for reducing racemization while maintaining high reactivity. |
| PyBOP | Phosphonium Salt | High | HOBt | A classic, effective reagent, but may generate guanidinium byproducts. |
| DIC/Oxyma | Carbodiimide | Moderate-High | Oxyma Pure | A cost-effective option that can be effective, but may require longer reaction times. |
Experimental Protocols
This section provides a detailed protocol for the manual Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of Fmoc-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid . This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin for a C-terminal amide. Adjust volumes accordingly for different scales.
Materials and Reagents
-
Fmoc-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid
-
Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Coupling reagent (e.g., HATU, HCTU)
-
Reaction vessel with a sintered glass frit
Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Step-by-Step Protocol
1. Resin Preparation and Swelling a. Place the resin (0.1 mmol) in the reaction vessel. b. Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[5] c. Drain the DMF.
2. Fmoc Deprotection a. Add a solution of 20% piperidine in DMF (5 mL) to the resin. b. Agitate for 5 minutes and drain. c. Add a fresh solution of 20% piperidine in DMF (5 mL). d. Agitate for 15 minutes and drain.[4] e. Wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of Fmoc-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Caption: Simplified diagram of amino acid activation and coupling in SPPS.
a. In a separate vial, dissolve Fmoc-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL). b. Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.[4] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to the significant steric hindrance, a longer coupling time is recommended.[4] e. After the coupling time, drain the reaction solution. f. Wash the resin with DMF (3 x 10 mL).
4. Monitoring the Coupling Reaction a. Perform a Kaiser test on a small sample of resin beads. b. A positive result (blue beads) indicates incomplete coupling. If the test is positive, perform a second coupling (double coupling) by repeating step 3.[4] c. A negative result (yellow/colorless beads) indicates a complete reaction. Proceed to the next cycle.
5. Chain Elongation and Final Deprotection a. Repeat steps 2-4 for each subsequent amino acid in the sequence. b. After the final coupling step, perform a final Fmoc deprotection (step 2).
6. Cleavage and Global Deprotection a. Wash the deprotected peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour. b. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and must be handled in a fume hood. c. Add the cleavage cocktail to the resin (approx. 5-10 mL) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]
7. Peptide Precipitation and Isolation a. Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube. b. Precipitate the crude peptide by adding the filtrate dropwise to a larger volume of cold diethyl ether (approx. 40-50 mL). c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether. d. Dry the crude peptide pellet under vacuum.
8. Purification and Analysis a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.
Troubleshooting
-
Problem: Incomplete coupling (positive Kaiser test after 4 hours).
-
Solution 1 (Double Coupling): Repeat the coupling step with a fresh solution of activated amino acid.
-
Solution 2 (Increase Equivalents): For subsequent attempts, increase the equivalents of the amino acid and coupling reagent to 4-5 equivalents.
-
Solution 3 (Change Reagent): If using a less potent reagent like DIC/Oxyma, switch to HATU, HCTU, or COMU.
-
-
Problem: Significant racemization observed in the final product.
-
Solution 1 (Optimize Base): Replace DIPEA with a less hindered, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) during the coupling step.[2]
-
Solution 2 (Alternative Reagent): Consider using a coupling reagent known to suppress racemization, such as COMU.[3]
-
Solution 3 (Temperature Control): Perform the coupling at room temperature and avoid elevated temperatures (e.g., microwave synthesis) unless specifically optimized to prevent epimerization.[2]
-
Logical Decision Pathway for Coupling
Caption: Decision pathway for selecting coupling conditions for non-natural amino acids.
References
- 1. scienmag.com [scienmag.com]
- 2. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent drug molecules. Consequently, this compound serves as a valuable chiral building block for the synthesis of novel therapeutic agents. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on the Strecker and Bucherer-Bergs methodologies, which are well-suited for large-scale production.
Synthetic Strategies
Two primary and scalable synthetic routes for the preparation of this compound are the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods commence with the readily available starting material, 2-(trifluoromethyl)benzaldehyde.
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. This method is a robust and widely used approach for the industrial production of amino acids.
Bucherer-Bergs Synthesis
The Bucherer-Bergs synthesis involves the reaction of a carbonyl compound with an alkali metal cyanide and ammonium carbonate to produce a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the corresponding amino acid. This multicomponent reaction is also amenable to large-scale synthesis.
Experimental Protocols
Protocol 1: Large-Scale Strecker Synthesis of this compound
This protocol is adapted from established procedures for similar amino acids and is optimized for a larger scale.
Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
Materials and Reagents:
-
2-(Trifluoromethyl)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ice bath
-
Large reaction vessel with mechanical stirring
-
-
Procedure:
-
In a well-ventilated fume hood, charge a suitable reaction vessel with 2-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Add a solution of ammonium chloride (1.5 eq) in water and methanol (1:1 v/v).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the product, 2-amino-2-(2-(trifluoromethyl)phenyl)acetonitrile, can be extracted with a suitable organic solvent (e.g., ethyl acetate) or used directly in the next step.
-
Step 2: Hydrolysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile to this compound
-
Materials and Reagents:
-
Crude 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Reflux condenser
-
-
Procedure:
-
To the crude α-aminonitrile from the previous step, add concentrated hydrochloric acid (6-12 M).
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.
-
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a pH of approximately 5-6 to precipitate the amino acid.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum.
-
Protocol 2: Large-Scale Bucherer-Bergs Synthesis of this compound
Step 1: Synthesis of 5-(2-(Trifluoromethyl)phenyl)hydantoin
-
Materials and Reagents:
-
2-(Trifluoromethyl)benzaldehyde
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Pressure-rated reaction vessel
-
-
Procedure:
-
In a pressure-rated vessel, combine 2-(trifluoromethyl)benzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v).
-
Seal the vessel and heat to 80-100 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the hydantoin.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 2: Hydrolysis of 5-(2-(Trifluoromethyl)phenyl)hydantoin
-
Materials and Reagents:
-
5-(2-(Trifluoromethyl)phenyl)hydantoin
-
Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂) solution
-
Sulfuric acid (H₂SO₄)
-
Reflux condenser
-
-
Procedure:
-
Suspend the hydantoin in a solution of sodium hydroxide (e.g., 2-4 M).
-
Heat the mixture to reflux for 12-24 hours until the hydantoin has completely dissolved and the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully acidify with sulfuric acid to a pH of 5-6 to precipitate the amino acid.
-
If barium hydroxide was used, the addition of sulfuric acid will precipitate barium sulfate, which can be removed by filtration.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis |
| Starting Material | 2-(Trifluoromethyl)benzaldehyde | 2-(Trifluoromethyl)benzaldehyde |
| Key Intermediate | 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile | 5-(2-(Trifluoromethyl)phenyl)hydantoin |
| Typical Yield | 70-85% (overall) | 65-80% (overall) |
| Reaction Temperature | Step 1: 0-25 °C; Step 2: Reflux | Step 1: 80-100 °C; Step 2: Reflux |
| Reaction Time | 18-30 hours (total) | 24-48 hours (total) |
| Key Reagents | NH₄Cl, NaCN, HCl | KCN, (NH₄)₂CO₃, NaOH |
| Advantages | Generally higher yields, milder initial reaction conditions. | Avoids the direct handling of large quantities of ammonia. |
| Disadvantages | Use of toxic cyanide and ammonia. | Higher temperatures and pressures may be required. |
Large-Scale Purification
For large-scale purification of the final product, recrystallization is the most common and cost-effective method.
-
Solvent Selection: A suitable solvent system should be identified where the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for amino acids include water, ethanol-water mixtures, or isopropanol-water mixtures.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
If necessary, treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
For highly pure material required for pharmaceutical applications, techniques such as ion-exchange chromatography can be employed.
Visualizations
Caption: Workflow for the Strecker synthesis.
Caption: Workflow for the Bucherer-Bergs synthesis.
Caption: Overall synthetic strategy.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure α-amino acids are crucial building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The presence of a trifluoromethyl group, as in 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, can significantly enhance the biological activity and metabolic stability of molecules. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for obtaining single enantiomers from a racemic mixture. This application note details a protocol for the enzymatic resolution of racemic this compound utilizing lipase-catalyzed hydrolysis of its methyl ester. Lipases, particularly Candida antarctica Lipase B (CAL-B), have demonstrated broad substrate specificity and high enantioselectivity in the resolution of various amino acid esters.[1]
The described method is based on the principle that the enzyme will selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. Subsequent separation of the resulting acid and ester affords both enantiomers in high enantiomeric purity.
Key Experimental Parameters and Data Presentation
The success of the enzymatic resolution is dependent on several critical parameters. The following tables summarize the key variables and expected outcomes based on literature for analogous transformations.[1][2][3]
Table 1: Reaction Components and Conditions
| Parameter | Recommended Value/Range | Notes |
| Substrate | Racemic methyl 2-Amino-2-(2-(trifluoromethyl)phenyl)acetate | Esterification of the carboxylic acid is a prerequisite for this hydrolytic approach. |
| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym 435) | Known for high enantioselectivity towards a wide range of chiral compounds.[1][2] |
| Solvent System | Phosphate Buffer (50-100 mM, pH 7.0) with a co-solvent (e.g., 10-20% v/v THF or MTBE) | The buffer maintains optimal enzyme pH, while the organic co-solvent aids in substrate solubility.[1] |
| Substrate Concentration | 10-50 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Loading | 10-50 mg/mL | To be optimized for reaction rate and cost-effectiveness. |
| Temperature | 30-40 °C | Balances reaction rate and enzyme stability. |
| Agitation | 150-250 rpm | Ensures adequate mixing of the heterogeneous reaction. |
| Reaction Time | 12-48 hours | Monitored by HPLC to achieve ~50% conversion for optimal resolution. |
Table 2: Expected Quantitative Outcomes
| Parameter | Target Value | Method of Determination |
| Conversion | ~50% | Chiral HPLC |
| Enantiomeric Excess (e.e.) of unreacted ester | >95% | Chiral HPLC |
| Enantiomeric Excess (e.e.) of product acid | >95% | Chiral HPLC (after esterification of the acid) |
| Isolated Yield of each enantiomer | >40% (theoretical max. 50%) | Gravimetric analysis after purification |
Experimental Protocols
Protocol 1: Synthesis of Racemic Methyl 2-Amino-2-(2-(trifluoromethyl)phenyl)acetate
-
Esterification:
-
Suspend racemic this compound (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the racemic methyl ester.
-
Protocol 2: Enzymatic Kinetic Resolution
-
Reaction Setup:
-
To a thermostatted reaction vessel, add phosphate buffer (e.g., 100 mM, pH 7.0) and the chosen organic co-solvent (e.g., THF, 15% v/v).
-
Add the racemic methyl 2-Amino-2-(2-(trifluoromethyl)phenyl)acetate to the desired concentration (e.g., 25 mM).
-
Stir the mixture until the substrate is fully dissolved.
-
-
Enzyme Addition and Incubation:
-
Add immobilized Candida antarctica Lipase B (e.g., 30 mg/mL).
-
Incubate the reaction at the optimal temperature (e.g., 35 °C) with constant agitation (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots from the reaction mixture.
-
Quench the enzymatic reaction by adding a water-miscible organic solvent like acetonitrile and filtering off the enzyme.
-
Analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction when the conversion reaches approximately 50%.
-
Protocol 3: Separation and Purification of Enantiomers
-
Enzyme Removal:
-
Filter the reaction mixture to recover the immobilized enzyme for potential reuse.
-
-
Extraction:
-
Adjust the pH of the filtrate to ~2.0 with 1 M HCl.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volumes).
-
The organic phase will contain the unreacted ester.
-
Adjust the pH of the aqueous phase to ~8.0 with a suitable base and extract again with ethyl acetate to recover any remaining ester.
-
The aqueous phase now primarily contains the salt of the resolved amino acid.
-
-
Purification of the Unreacted Ester:
-
Combine the organic extracts containing the unreacted ester.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
-
-
Isolation of the Resolved Acid:
-
Acidify the remaining aqueous layer to pH ~2.0 with 1 M HCl.
-
Extract the resolved amino acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, and concentrate in vacuo to obtain the optically enriched amino acid.
-
Protocol 4: Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
-
Column:
-
A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as Astec CHIROBIOTIC T is recommended for the direct analysis of underivatized amino acids.[4]
-
-
Mobile Phase:
-
A typical mobile phase would be a mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., 0.1% formic acid or 0.1% diethylamine) to improve peak shape and resolution. The exact composition should be optimized.
-
-
Analysis Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute the samples from the reaction mixture in the mobile phase to an appropriate concentration.
-
Filter through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for the enzymatic resolution.
Caption: Logical steps in the enzymatic kinetic resolution.
References
Application Note and Protocol for the Derivatization of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as amino acids is challenging due to their low volatility and thermal instability.[1][2] 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, a non-proteinogenic amino acid, requires a derivatization step to convert its polar carboxyl and amino functional groups into less polar, more volatile derivatives suitable for GC-MS analysis.[1][3] This application note provides detailed protocols for the derivatization of this compound, enabling its sensitive and robust analysis by GC-MS. The primary method described is a two-step esterification and acylation, with silylation presented as a viable alternative.
Principle of Derivatization
The core principle of derivatization for GC-MS analysis of amino acids is to mask the polar functional groups (carboxyl and amino groups) to increase the analyte's volatility and improve its chromatographic behavior.[1] This is typically achieved through two main strategies:
-
Esterification followed by Acylation: This two-step process first converts the carboxylic acid group to an ester (e.g., a methyl or ethyl ester) and then acylates the amino group with a reagent like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[4][5][6] This method is robust and produces stable derivatives.
-
Silylation: This one-step reaction uses a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogens on both the carboxyl and amino groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[2][3][7] Silylation is a common and effective technique, though the resulting derivatives can be sensitive to moisture.[1][3]
For chiral analysis, to separate the enantiomers of the target analyte, a chiral derivatizing agent can be used to form diastereomers that can be resolved on a standard achiral GC column.[5][8] Alternatively, achiral derivatization can be followed by separation on a chiral GC column.[4][8]
Data Presentation
The following table summarizes hypothetical quantitative data for different derivatization approaches for this compound, illustrating the expected performance of each method.
| Derivatization Method | Reagents | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Esterification/Acylation | 3 M HCl in Methanol, PFPA | 12.5 | 5 | 15 | 95 ± 3 |
| Silylation (TMS) | BSTFA with 1% TMCS | 10.2 | 10 | 30 | 92 ± 5 |
| Silylation (TBDMS) | MTBSTFA | 14.8 | 8 | 25 | 94 ± 4 |
Note: This data is illustrative and may vary depending on the specific GC-MS instrument, column, and analytical conditions.
Experimental Protocols
Protocol 1: Two-Step Esterification and Acylation
This protocol details the derivatization of this compound using methanolic HCl for esterification followed by acylation with pentafluoropropionic anhydride (PFPA).
Materials:
-
This compound standard or sample
-
3 M Hydrochloric acid in Methanol (MeOH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
Reacti-Vials™ or other suitable reaction vials with caps
-
Microsyringes
Procedure:
-
Sample Preparation: Place 1-10 µg of the amino acid sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Esterification:
-
Acylation:
-
Final Preparation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate or hexane for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol describes the derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS derivative.
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
Nitrogen gas supply
-
Heating block
-
Reaction vials with caps
-
Microsyringes
Procedure:
-
Sample Preparation: Transfer the sample to a reaction vial in an aprotic solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen. Protic solvents like methanol must be absent as they will react with the silylating reagent.
-
Derivatization:
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
GC-MS Analysis Parameters (Illustrative)
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizations
Caption: Workflow for the two-step derivatization of the target amino acid.
Caption: Workflow for the silylation-based derivatization of the target amino acid.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most widely employed method for synthesizing α-amino acids like this compound is the Strecker synthesis.[1] This three-component reaction involves the condensation of an aldehyde (2-(trifluoromethyl)benzaldehyde), an amine source (like ammonium chloride), and a cyanide source (like potassium cyanide) to form an α-aminonitrile, which is then hydrolyzed to the final amino acid.[1][2][3] An alternative route is the Gabriel synthesis, which utilizes potassium phthalimide to introduce the amino group.[1]
Q2: Why is the trifluoromethyl group significant in this molecule?
A2: The trifluoromethyl group is a common feature in active pharmaceutical ingredients because it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Its presence can increase the lipophilicity of the molecule, allowing for better penetration of biological membranes.[1]
Q3: What are the primary challenges in synthesizing this compound?
A3: Key challenges include achieving a high yield, minimizing the formation of byproducts, and controlling stereochemistry (as the α-carbon is chiral). Racemization can be a concern, especially under harsh reaction conditions.[1] Purification of the final product from reaction intermediates and byproducts can also be difficult.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common method for monitoring the disappearance of the starting aldehyde and the formation of the aminonitrile intermediate and the final amino acid product.[2] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis and for tracking the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low Yield of α-Aminonitrile Intermediate | 1. Incomplete formation of the imine from the aldehyde and ammonia source. 2. Inefficient nucleophilic attack by the cyanide ion. 3. Degradation of the starting aldehyde. | 1. Ensure the reaction is run at a low temperature (0-5 °C) to favor imine formation and prevent side reactions.[1] Consider using a dehydrating agent to drive the equilibrium towards the imine.[3] 2. Check the quality and stoichiometry of the cyanide source. A slight molar excess of cyanide is often used.[1][2] 3. Use freshly distilled or high-purity 2-(trifluoromethyl)benzaldehyde. |
| Low Yield of Final Amino Acid after Hydrolysis | 1. Incomplete hydrolysis of the α-aminonitrile. 2. Degradation of the product during hydrolysis (e.g., decarboxylation at high temperatures). 3. Product loss during workup and purification. | 1. Increase the reaction time or the concentration of the acid/base used for hydrolysis. Monitor completion by TLC.[2] 2. Maintain careful temperature control during hydrolysis. 3. Optimize the pH for precipitation of the amino acid during neutralization. Recrystallize from a suitable solvent system (e.g., water/ethanol) for purification.[2] |
| Formation of Impurities/Byproducts | 1. Side reactions of the starting aldehyde (e.g., Cannizzaro reaction). 2. Formation of cyanohydrin instead of the aminonitrile. 3. Polymerization of intermediates. | 1. Maintain a low reaction temperature and control the stoichiometry of reactants. 2. Ensure an adequate amount of the ammonia source is present to favor imine formation over cyanohydrin formation. 3. Add reagents slowly and maintain good mixing to avoid localized high concentrations. |
| Racemic Mixture Obtained (for enantioselective synthesis) | 1. Non-stereoselective nature of the classical Strecker synthesis. 2. Racemization during hydrolysis. | 1. For enantioselective synthesis, consider using a chiral auxiliary or an asymmetric catalyst. Chiral sulfinamides have been used in Strecker-type reactions to induce stereoselectivity.[4] 2. Perform hydrolysis under milder conditions (e.g., lower temperature, shorter reaction time) if possible. |
Experimental Protocols
Strecker Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
Procedure:
Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium cyanide (1.2 equivalents) in water to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude α-aminonitrile, add 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the completion of hydrolysis by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the amino acid.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a water/ethanol mixture to obtain the purified this compound.
Safety Precautions: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a quenching agent (e.g., bleach solution) readily available. Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment.
Visualizations
Caption: Experimental workflow for the Strecker synthesis of this compound.
References
Technical Support Center: Strecker Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low Yield of the Final Product, this compound
| Potential Cause | Recommended Solution |
| Incomplete formation of the intermediate α-aminonitrile. | The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, potentially affecting the reactivity of the starting aldehyde. Ensure anhydrous conditions to favor imine formation, as water can hydrolyze the imine back to the aldehyde. A dessicant like MgSO₄ can be used to drive the equilibrium towards the imine. Consider a slight excess of the ammonia source (e.g., ammonium chloride) to further promote imine formation. |
| Formation of the cyanohydrin byproduct. | 2-(Trifluoromethyl)benzaldehyde can react directly with the cyanide source to form 2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetonitrile (cyanohydrin). To minimize this, control the reaction temperature, ideally between 0-10 °C. The order of reagent addition is crucial; pre-forming the imine before introducing the cyanide source can significantly reduce cyanohydrin formation. |
| Incomplete hydrolysis of the α-aminonitrile. | The nitrile group of the intermediate, 2-amino-2-(2-(trifluoromethyl)phenyl)acetonitrile, may be resistant to hydrolysis. Ensure sufficiently strong acidic or basic conditions are used for this step. Concentrated hydrochloric acid or sulfuric acid is commonly employed. Increasing the reaction time and/or temperature for the hydrolysis step may be necessary. It is highly recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
| Product loss during workup and purification. | The desired amino acid can be lost during extraction and purification. To minimize solubility in water during isolation, adjust the pH of the aqueous solution to the isoelectric point of the amino acid. Select appropriate solvents for extraction. Optimize the purification method, such as the solvent system for recrystallization or the conditions for chromatography. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Presence of the cyanohydrin byproduct. | As mentioned above, the formation of 2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetonitrile is a common side reaction. Optimize the initial reaction conditions (temperature, order of addition) to suppress its formation. If present in the final product, purification by recrystallization or column chromatography may be necessary. |
| Residual α-aminonitrile intermediate. | Incomplete hydrolysis will leave unreacted 2-amino-2-(2-(trifluoromethyl)phenyl)acetonitrile. Ensure the hydrolysis step is driven to completion by adjusting reaction time, temperature, and acid/base concentration. Monitor the reaction progress to confirm the disappearance of the starting aminonitrile. |
| Formation of the corresponding amide. | Partial hydrolysis of the nitrile can lead to the formation of 2-amino-2-(2-(trifluoromethyl)phenyl)acetamide. Prolonged heating under acidic or basic conditions is required to fully hydrolyze the amide to the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Strecker synthesis of this compound?
The most anticipated common byproduct is the corresponding cyanohydrin, 2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetonitrile. This occurs when the cyanide ion directly attacks the carbonyl carbon of the starting material, 2-(trifluoromethyl)benzaldehyde, in competition with the desired reaction pathway involving the imine intermediate.
Q2: How can I minimize the formation of the cyanohydrin byproduct?
To minimize cyanohydrin formation, it is recommended to:
-
Control the temperature: Keep the reaction temperature low (e.g., 0-10 °C) during the cyanide addition.
-
Pre-form the imine: Allow the 2-(trifluoromethyl)benzaldehyde to react with the ammonia source to form the imine before adding the cyanide.
-
Control the rate of addition: Add the cyanide source slowly to the reaction mixture.
Q3: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?
A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the desired product from potential byproducts and for quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the structures of any isolated impurities. ¹⁹F NMR can be particularly useful for tracking species containing the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.
Q4: Can the trifluoromethyl group affect the hydrolysis step?
Yes, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the nitrile group in the α-aminonitrile intermediate, potentially making it more or less susceptible to hydrolysis compared to other substituted phenylglycines. It is important to empirically determine the optimal hydrolysis conditions (acid/base concentration, temperature, and reaction time) for this specific substrate.
Data Presentation
Table 1: Hypothetical Byproduct Profile of a Crude Strecker Synthesis Reaction Mixture
| Compound | Retention Time (min) | Area (%) |
| 2-Hydroxy-2-(2-(trifluoromethyl)phenyl)acetonitrile (Cyanohydrin) | 8.5 | 15.2 |
| 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile (Aminonitrile) | 10.2 | 5.8 |
| 2-Amino-2-(2-(trifluoromethyl)phenyl)acetamide (Amide) | 12.1 | 3.5 |
| This compound (Product) | 14.5 | 75.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
The following is a generalized experimental protocol for the Strecker synthesis of this compound, adapted from procedures for similar compounds. Note: This protocol should be considered a starting point and may require optimization.
Part 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add ammonium chloride (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Cyanide Addition: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of water. Slowly add the sodium cyanide solution to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Hydrolysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile to this compound
-
Acid Hydrolysis: To the purified 2-amino-2-(2-(trifluoromethyl)phenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Isolation: After cooling, the reaction mixture may be concentrated under reduced pressure. The pH of the resulting solution is then carefully adjusted to the isoelectric point of the amino acid using a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with cold water and then a small amount of a cold organic solvent (e.g., ethanol or acetone), and dried. Further purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the Strecker synthesis.
Technical Support Center: Purification of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its molecular structure. Key difficulties include:
-
Enantiomeric Resolution: As a chiral amino acid, separating the (R) and (S) enantiomers is often the most significant hurdle. This requires specialized chiral separation techniques.[1][2]
-
Removal of Synthesis-Related Impurities: If prepared via a Strecker synthesis, common impurities include the cyanohydrin byproduct and unhydrolyzed α-aminonitrile intermediate.[3] The electron-withdrawing nature of the trifluoromethyl group can also influence side reactions.
-
Zwitterionic Nature: Like other amino acids, it exists as a zwitterion, which can affect its solubility and chromatographic behavior, sometimes leading to poor peak shape in HPLC.[4]
-
Solubility: Finding a suitable single solvent for recrystallization that provides good recovery and high purity can be challenging.
Q2: What is the most common synthetic route for this compound, and what impurities should I anticipate?
A2: The Strecker synthesis is a common method for producing α-amino acids.[5][6] This process involves the reaction of 2-(trifluoromethyl)benzaldehyde with an ammonia source and a cyanide source, followed by hydrolysis. The most common side reaction is the formation of the corresponding cyanohydrin, 2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetonitrile.[3] Incomplete hydrolysis of the intermediate α-aminonitrile is another likely impurity.[3]
Q3: Is derivatization necessary for chiral separation by HPLC?
A3: Not always, but it can be a useful strategy. Direct separation of the enantiomers on a Chiral Stationary Phase (CSP) is often possible.[4] However, if direct methods provide poor resolution, pre-column derivatization with a chiral derivatizing agent to form diastereomers can allow for separation on a standard achiral column, such as a C18 column.[1]
Q4: Which type of Chiral Stationary Phase (CSP) is recommended for the direct HPLC separation of this compound's enantiomers?
A4: For underivatized amino acids, especially phenylglycine derivatives, macrocyclic glycopeptide-based CSPs (like Teicoplanin) are an excellent starting point.[2][4] Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs have also shown success with similar compounds and are viable alternatives.[2]
Q5: How can I improve the peak shape during HPLC analysis?
A5: Poor peak shape, such as tailing, is common for amino acids due to their zwitterionic nature. To improve this, consider the following:
-
Mobile Phase Additives: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in your mobile phase.[7][8]
-
pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of the carboxylic acid or amino group, leading to better peak shapes.
-
High Purity Silica Column: Using a column packed with high-purity silica can reduce unwanted interactions that lead to peak tailing.[8]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent System | The compound may be too soluble in the chosen solvent, even at low temperatures, or too insoluble, even when hot. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures like ethanol/water or hexane/ethyl acetate).[9] |
| Precipitation is Too Rapid | Rapid cooling can lead to the formation of fine, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Incorrect pH for Isolation | As an amino acid, its solubility in aqueous solutions is highly pH-dependent. Adjust the pH of the solution to the isoelectric point of the molecule to minimize its solubility in water before filtration.[3] |
Problem 2: Incomplete or No Chiral Separation in HPLC
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient enantioselectivity. Screen different types of CSPs, starting with a macrocyclic glycopeptide column, then trying polysaccharide or crown ether-based columns.[2][4] |
| Mobile Phase Not Optimized | The mobile phase composition is critical for resolution. Systematically vary the organic modifier (e.g., methanol vs. acetonitrile) and its concentration. Adjust the concentration and type of acidic additive (e.g., trifluoroacetic acid vs. formic acid).[2] |
| Suboptimal Temperature or Flow Rate | Lowering the column temperature can sometimes increase retention and improve resolution. Slower flow rates increase the interaction time with the CSP, which can also enhance separation, albeit at the cost of longer run times.[4] |
| Co-elution with Impurities | An impurity may be co-eluting with one or both enantiomers. Analyze the crude sample by achiral HPLC to understand the impurity profile and purify the racemic mixture first if necessary. |
Problem 3: Presence of Synthesis-Related Impurities
| Possible Cause | Troubleshooting Steps |
| Cyanohydrin Byproduct | This impurity lacks the amino group and is less polar. It can often be removed by recrystallization or flash chromatography on silica gel. To minimize its formation during synthesis, pre-forming the imine before adding the cyanide source is recommended.[3] |
| Unhydrolyzed α-aminonitrile | This intermediate is more basic than the final amino acid. Ensure the hydrolysis step (typically with strong acid) goes to completion by increasing the reaction time or temperature.[3] This impurity can be removed by adjusting the pH during an aqueous workup or by chromatography. |
Quantitative Data & Starting Conditions
Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Method 1 (Recommended) | Method 2 (Alternative) | Method 3 (Alternative) |
| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Polysaccharide-based (e.g., Cellulose derivative) | Crown Ether-based |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: Ethanol | A: 0.1 M Perchloric AcidB: N/A (Isocratic) |
| Gradient | Start with 95:5 (A:B), linear gradient to 50:50 over 20 min | Start with 90:10 (A:B), linear gradient to 40:60 over 20 min | Isocratic elution with 10% Methanol in Mobile Phase A |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 25 °C | 20 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Note: These are starting conditions and require optimization for your specific instrument and column. |
Table 2: Common Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | Often good solvents when hot, but may retain solubility when cold. Often used in a two-solvent system with water or an anti-solvent like hexane.[9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Polar | Good for dissolving the compound; often used with a non-polar anti-solvent.[9] |
| Esters | Ethyl Acetate | Moderately Polar | A versatile solvent for many organic compounds. |
| Ketones | Acetone | Polar Aprotic | A strong solvent, often used in combination with an anti-solvent.[9] |
| Hydrocarbons | Hexane, Heptane | Non-polar | Typically used as an anti-solvent to induce precipitation.[9] |
| Aqueous | Water | Very Polar | Solubility is highly pH-dependent. Useful for salt formation or as part of a two-solvent system.[9] |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol provides a general procedure for purifying the compound by recrystallization.[10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot solvent in which it is readily soluble (Solvent #1, e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Induce Crystallization: While the solution is still warm, add a second solvent in which the compound is poorly soluble (Solvent #2 or "anti-solvent", e.g., water or hexane) dropwise until the solution becomes persistently cloudy.
-
Redissolve: Add a few drops of Solvent #1 back into the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold Solvent #2.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Analytical Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral separation method.[2]
-
Sample Preparation: Prepare a stock solution of the racemic compound at 1 mg/mL in a suitable diluent (e.g., 50:50 methanol:water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the chosen chiral column (e.g., a Teicoplanin-based CSP) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 20-30 minutes or until a stable baseline is achieved.
-
Initial Injection: Inject the sample and run the initial gradient method as outlined in Table 1.
-
Evaluation: Examine the resulting chromatogram for:
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is ideal.
-
Peak Shape: Look for symmetric, non-tailing peaks.
-
Retention Time: Note the retention times of the enantiomers.
-
-
Optimization: Based on the initial results, systematically adjust one parameter at a time:
-
Gradient Slope: Make the gradient shallower to increase separation or steeper to reduce run time.
-
Organic Modifier: If resolution is poor, switch the organic modifier (e.g., from acetonitrile to methanol) and re-run the gradient.
-
Temperature: Evaluate the effect of a lower or higher column temperature on resolution.
-
Visualizations
Caption: A typical workflow for the purification and chiral resolution of the target compound.
Caption: A logical troubleshooting guide for developing a chiral HPLC separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. hplc.eu [hplc.eu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Resolving Enantiomers of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the enantiomeric resolution of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
The most common strategies for separating enantiomers of this compound, a derivative of phenylglycine, fall into three main categories:
-
Diastereomeric Salt Crystallization : This classical method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (like a chiral acid or base) to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1]
-
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the enantiomers. This is typically achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, or by derivatizing the amino acid with a chiral agent to form diastereomers that can be separated on a standard achiral column.[3][4]
-
Enzymatic Resolution : This technique uses enzymes, such as lipases or proteases, which selectively catalyze a reaction with only one of the enantiomers in the racemic mixture.[3][5] This leaves the other enantiomer unreacted and allows for their separation.
Q2: How do I select the best resolution method for my experiment?
The choice of method depends on several factors, including the scale of the resolution, required purity, available equipment, and cost.
-
For large-scale industrial production , diastereomeric salt crystallization is often preferred due to its cost-effectiveness and scalability, although it may require significant process optimization.[6]
-
For analytical purposes and purity control , chiral HPLC is the gold standard, offering high accuracy and the ability to quantify the enantiomeric excess (e.e.).[4][7]
-
For high selectivity and mild reaction conditions , enzymatic resolution is an excellent choice, though the cost of the enzyme and optimization of reaction conditions can be a factor.[3]
Q3: What is a chiral resolving agent and how does it work in diastereomeric salt formation?
A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers.[1] Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization.[1][8] After separation, the resolving agent is removed to yield the purified enantiomer.[2] For resolving a racemic acid like this compound, a chiral base would be used. Conversely, for resolving a racemic base, a chiral acid like (+)-camphorsulfonic acid is effective.[2][9]
Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization
Q: I'm not getting any crystals. What should I do? A: Lack of crystallization can be due to several factors:
-
Solvent Choice : The diastereomeric salt may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture to decrease solubility. Conversely, if the salt is completely insoluble, a more polar solvent is needed.[10]
-
Supersaturation : Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or adding an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.[10]
-
Concentration : Solutions that are too dilute may not crystallize. Ensure the concentrations of your substrate and resolving agent are appropriate.[10]
-
Initiation : If the solution is supersaturated but not crystallizing, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt to initiate crystal growth.[10]
Q: My product has "oiled out" instead of forming crystals. How can I fix this? A: Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid.
-
Increase Solvent Volume : Add more solvent to dissolve the oil, then attempt to recrystallize, perhaps by cooling at a slower rate.
-
Change Solvent System : The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.
-
Temperature Control : A high concentration combined with rapid cooling can often lead to oiling. Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.
Q: The enantiomeric excess (e.e.) of my resolved product is low. How can I improve it? A: Low enantiomeric excess is often caused by the co-precipitation of the undesired diastereomer.
-
Recrystallization : The most effective way to improve enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[10] Each recrystallization step will further enrich the less soluble diastereomer.
-
Solvent Optimization : Experiment with different solvents for the crystallization. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[9]
-
Washing : Ensure the filtered crystals are washed with a small amount of cold crystallization solvent to remove any mother liquor containing the more soluble, undesired diastereomer.[10]
Guide 2: Chiral HPLC Separation
Q: I am seeing poor or no separation between the enantiomer peaks. A: Failure to resolve enantiomers on a chiral column is a common issue.
-
Incorrect Chiral Stationary Phase (CSP) : The selected CSP may not be suitable for your analyte. Phenylglycine derivatives are often resolved effectively on macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns like CHIROBIOTIC T) or crown ether phases.[3][11][12]
-
Mobile Phase Composition : The mobile phase composition is critical. Systematically vary the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. The type and concentration of buffer, as well as the pH, can dramatically impact resolution.[11]
-
Temperature : Column temperature affects separation. Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C) as this can alter the interactions between the analyte and the CSP.[11]
-
Flow Rate : Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[3]
Q: My peaks are broad or show significant tailing. A: Poor peak shape can compromise resolution and quantification.
-
Sample Overload : Injecting too much sample can lead to peak broadening. Reduce the injection volume or the sample concentration.
-
Column Contamination : The column may be contaminated. Flush the column according to the manufacturer's instructions.
-
Incompatible Sample Solvent : The solvent used to dissolve the sample should be the same as or weaker than the mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.[3]
-
Extra-Column Volume : Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume, which contributes to peak broadening.
Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Resolution
This protocol is a general guideline for diastereomeric salt resolution. The specific resolving agent, solvent, and temperatures will require optimization.
-
Salt Formation : Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or water). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (1S)-(+)-camphor-10-sulfonic acid) in the same solvent.
-
Crystallization : Combine the two solutions. The solution may be heated gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. If necessary, cool further in an ice bath.[10]
-
Isolation : Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities.[10]
-
Purity Check : Dry the crystals and determine the diastereomeric and enantiomeric purity using chiral HPLC.
-
Recrystallization (Optional) : If the enantiomeric excess is insufficient, recrystallize the diastereomeric salt from a fresh portion of the hot solvent.[10]
-
Liberation of Enantiomer : Dissolve the purified diastereomeric salt in water. Adjust the pH with a base (e.g., NaOH) or acid (e.g., HCl) to neutralize the resolving agent and precipitate the free, enantiomerically enriched amino acid.[10]
-
Final Isolation : Collect the pure enantiomer by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
This protocol describes a typical analytical method for determining the e.e. of the target compound.
-
Column : Use a macrocyclic glycopeptide-based chiral stationary phase, such as a teicoplanin column (e.g., Astec CHIROBIOTIC T).[3][4]
-
Mobile Phase : Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous buffer (e.g., triethylammonium acetate). The exact ratio must be optimized to achieve good resolution.
-
Sample Preparation : Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent.[3]
-
Chromatographic Conditions :
-
Analysis : Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] * 100.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for different chiral HPLC columns used for separating phenylglycine derivatives. This data is representative and serves as a starting point for method development.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Resolution (Rs) | Comments |
| Teicoplanin (e.g., CHIROBIOTIC T) | Methanol/Water or Ethanol/Water mixtures with acidic or basic additives.[12] | > 1.5 | Highly effective for underivatized amino acids; often the first choice.[3] |
| Crown Ether (e.g., Crownpak CR(+)) | Perchloric acid solution (pH 1-2).[13] | > 2.0 | Excellent for primary amino groups, but requires acidic mobile phases.[11] |
| Pirkle-Type (e.g., (R,R)-Whelk-O1) | Hexane/Isopropanol/Ethanol mixtures. | Variable | Often requires derivatization of the amino acid (e.g., N-acylation).[3] |
Process Workflows
Caption: Workflow for enantiomer separation via diastereomeric salt crystallization.
Caption: General workflow for analytical chiral HPLC separation.
References
- 1. Enantiomers and Their Resolution [mdpi.com]
- 2. Resolution processes [kesselssa.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. researchgate.net [researchgate.net]
- 6. filinchuk.com [filinchuk.com]
- 7. researchgate.net [researchgate.net]
- 8. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 9. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with solutions of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many amino acid derivatives, degradation can occur through various pathways. For this specific molecule, the trifluoromethylphenyl group's stability is also a consideration.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While the trifluoromethyl group is generally stable, it can undergo hydrolysis under certain conditions, particularly at an alkaline pH, to form a carboxylic acid.[1] The primary degradation pathways for the overall molecule are likely to include:
-
Hydrolysis of the trifluoromethyl group: This is more likely to occur under basic conditions and can result in the formation of 2-amino-2-(2-carboxyphenyl)acetic acid. Studies on similar compounds like 2-trifluoromethylphenol have shown hydrolysis to the corresponding salicylic acid, a process favored at higher pH.[2][3]
-
Oxidation: The amino group and the aromatic ring can be susceptible to oxidation, leading to a variety of degradation products.[4]
-
Photodegradation: Exposure to UV light can induce degradation of the molecule.[1]
-
General amino acid degradation: This can include reactions such as deamination and decarboxylation, though these may require more extreme conditions.
Q3: What are the initial signs of degradation in my this compound solution?
A3: Initial signs of degradation can include a change in the solution's color or clarity, a shift in pH, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC). If you suspect degradation, it is crucial to perform analytical tests to confirm and identify the degradation products.
Q4: How can I minimize the degradation of my this compound solution?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain the solution at a neutral or slightly acidic pH, as basic conditions may promote hydrolysis of the trifluoromethyl group.[1]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation reactions.
-
Light Protection: Protect the solution from light by using amber vials or by covering the container.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
Use of Antioxidants: If oxidative degradation is a concern, the addition of antioxidants could be explored, but their compatibility and potential interference with your experiments must be evaluated.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Solution Storage
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[5][6] This will help identify the retention times of potential degradation products. Compare the chromatograms of your stored sample with those from the forced degradation study to identify the unknown peaks. |
| Hydrolysis of Trifluoromethyl Group | Given that hydrolysis is a potential degradation pathway, especially under basic conditions, analyze your sample for the presence of the corresponding carboxylic acid derivative.[1] LC-MS can be a powerful tool for identifying this and other degradation products. |
| Oxidative Degradation | If the solution was exposed to air for an extended period, oxidative degradation may have occurred. Prepare fresh solutions using de-gassed solvents and consider storing them under an inert atmosphere. |
Issue 2: Loss of Potency or Inconsistent Results in Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | A loss of the parent compound due to degradation will lead to a decrease in potency. Quantify the concentration of this compound in your stored solution using a validated stability-indicating HPLC method.[6] |
| Precipitation | The compound may have precipitated out of solution, especially if stored at low temperatures or if the pH has shifted. Visually inspect the solution for any precipitate. If present, gently warm the solution and sonicate to redissolve the compound. Verify the pH of the solution. |
| Adsorption to Container | Some compounds can adsorb to the surface of storage containers. Consider using different types of containers (e.g., glass vs. polypropylene) to see if this affects your results. |
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical forced degradation study on a 0.1 mg/mL solution of this compound. These tables are intended to serve as a guide for the types of results you might expect.
Table 1: Degradation Under Hydrolytic Conditions
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | < 2% | Minor unknown peaks |
| Water, 60°C | 24 | < 1% | Not significant |
| 0.1 M NaOH, 60°C | 24 | ~15% | 2-Amino-2-(2-carboxyphenyl)acetic acid |
Table 2: Degradation Under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 3% H₂O₂, RT | 24 | ~8% | Multiple polar degradation products |
| 80°C, Solid State | 48 | < 1% | Not significant |
| Photostability Chamber (ICH Q1B) | 24 | ~5% | Several minor unknown peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like acetonitrile if needed for solubility) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control solution, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its major degradants.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
preventing racemization during the synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, with a particular focus on preventing racemization and achieving high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing enantiomerically pure this compound?
A1: The primary challenge lies in controlling the stereochemistry at the α-carbon. The hydrogen atom at this position is susceptible to abstraction, particularly under basic conditions, which can lead to racemization.[1] The electron-withdrawing nature of the 2-(trifluoromethyl)phenyl group can exacerbate this issue by increasing the acidity of the α-proton. Common synthetic routes like the Strecker synthesis often yield a racemic mixture, necessitating either an asymmetric approach or a subsequent resolution step to isolate the desired enantiomer.[2]
Q2: What are the principal strategies to obtain enantiomerically pure this compound?
A2: There are two main strategies:
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. Methods include the use of chiral auxiliaries, chiral catalysts, or chiral reagents to control the stereochemical outcome of the reaction.[3][4][5]
-
Resolution of a Racemic Mixture: This involves synthesizing the racemic amino acid and then separating the enantiomers. Common resolution techniques include enzymatic resolution and diastereomeric salt formation.[6]
Q3: Which synthetic route is generally preferred for this type of amino acid?
A3: The choice of route depends on factors such as available resources, scale, and desired enantiomeric purity.
-
The Strecker synthesis is a versatile and widely used method for α-amino acid synthesis.[2] However, the classical Strecker synthesis produces a racemic mixture.[2] Therefore, an asymmetric variant, often employing a chiral auxiliary, is necessary to achieve enantioselectivity.[3][4]
-
Enzymatic resolution is another powerful technique that can provide high enantiomeric excess. This method relies on the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[6]
Troubleshooting Guides
Issue 1: Significant Racemization Observed in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of a Strong Base | Use a weaker, non-nucleophilic base (e.g., N-methylmorpholine instead of triethylamine) or a hindered base (e.g., 2,4,6-collidine).[1] | Strong bases can readily deprotonate the α-carbon, leading to the formation of a planar carbanion or enolate intermediate, which is a key step in the racemization process.[1] |
| Prolonged Reaction Times at Elevated Temperatures | Optimize the reaction conditions to minimize reaction time and temperature. Monitor the reaction progress closely and quench it as soon as it is complete. | Higher temperatures and longer reaction times increase the likelihood of racemization by providing more energy and opportunity for the equilibrium between enantiomers to be established. |
| Inappropriate Solvent | Choose a solvent that minimizes the solubility and stability of the racemization intermediates. In some cases, a less polar solvent may be beneficial. | The solvent can influence the stability of the charged intermediates involved in racemization. |
| Racemization during Work-up or Purification | Avoid strongly basic or acidic conditions during extraction and purification. Use buffered solutions where possible. Consider purification methods that do not involve harsh pH conditions, such as crystallization or chromatography with neutral mobile phases. | The product can still be susceptible to racemization after the main reaction is complete, especially if exposed to harsh conditions during isolation. |
Issue 2: Low Enantiomeric Excess (ee%) in Asymmetric Synthesis
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Chiral Auxiliary or Catalyst | Screen a variety of chiral auxiliaries or catalysts. For phenylglycine derivatives, auxiliaries like (R)-phenylglycine amide have shown high efficiency in asymmetric Strecker syntheses.[3][4] | The choice of the chiral directing group is crucial for achieving high stereoselectivity. Its structure and steric hindrance directly influence the facial selectivity of the reaction. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of all reagents, including the chiral auxiliary and any additives. | Deviations from the optimal stoichiometry can lead to side reactions or a decrease in the efficiency of the chiral induction. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature. Many asymmetric reactions show increased enantioselectivity at reduced temperatures. | Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer. |
| Moisture or Air Sensitivity | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Moisture can quench reagents or interfere with the catalytic cycle, leading to reduced enantioselectivity. |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis using a Chiral Auxiliary (General Approach)
This protocol is a general guideline based on the successful application of (R)-phenylglycine amide as a chiral auxiliary in the synthesis of other α-amino acids.[3][4] Optimization for 2-(trifluoromethyl)benzaldehyde will be necessary.
Workflow Diagram:
Caption: Workflow for Asymmetric Strecker Synthesis.
Methodology:
-
Reaction Setup: In a reaction vessel, combine 2-(trifluoromethyl)benzaldehyde and (R)-phenylglycine amide in a suitable solvent such as a mixture of water and methanol.
-
Addition of Reagents: Cool the mixture and add a solution of sodium cyanide and acetic acid dropwise, maintaining a low temperature.
-
Reaction and Crystallization: Stir the reaction mixture. The desired diastereomer of the α-aminonitrile is expected to crystallize from the solution, driving the equilibrium towards its formation (crystallization-induced asymmetric transformation).[3]
-
Isolation of Intermediate: Isolate the diastereomerically pure α-aminonitrile by filtration.
-
Hydrolysis: Hydrolyze the α-aminonitrile using a strong acid (e.g., 6M HCl) at an elevated temperature.
-
Purification: After hydrolysis, purify the final product, for example, by ion-exchange chromatography or crystallization, to obtain the enantiomerically enriched this compound.
Protocol 2: Enzymatic Resolution of Racemic N-Acetyl Amino Acid (General Approach)
This protocol outlines a general procedure for the enzymatic resolution of a racemic N-acetylated amino acid, a common strategy for obtaining enantiopure amino acids.
Workflow Diagram:
Caption: Workflow for Enzymatic Resolution.
Methodology:
-
Substrate Preparation: Synthesize the racemic this compound and subsequently N-acetylate it using a standard procedure (e.g., with acetic anhydride).
-
Enzymatic Reaction: Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add an appropriate acylase (e.g., Acylase I from Aspergillus melleus).
-
Reaction Monitoring: Incubate the mixture at a suitable temperature (e.g., 37 °C) and monitor the reaction progress, for instance, by HPLC. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Separation: Once the reaction reaches approximately 50% conversion, stop the reaction. Separate the resulting free L-amino acid from the unreacted N-acetyl-D-amino acid. This can often be achieved by ion-exchange chromatography or by extraction at different pH values.
-
Isolation of Enantiomers: The L-amino acid can be isolated from the aqueous solution. The N-acetyl-D-amino acid can be recovered from the organic extracts and can be hydrolyzed by chemical means (acid hydrolysis) to obtain the D-amino acid, if desired.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following table presents typical results for analogous asymmetric syntheses of other amino acids, which can serve as a benchmark for what to expect.
Table 1: Comparison of Enantiomeric Excess for Different Asymmetric Synthesis Methods
| Method | Chiral Director | Substrate Example | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | Pivaldehyde | >98% | [4] |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | 3,4-Dimethoxyphenylacetone | >98% | [3] |
| Asymmetric Alkylation | Chiral Ni(II) Complex | Alanine derivative | >99% | [7] |
| Enzymatic Resolution | Acylase | Racemic N-acetyl amino acids | Often >95% | General Knowledge |
Logical Relationships in Preventing Racemization
The following diagram illustrates the key factors that influence racemization and the strategies to mitigate it.
Caption: Factors influencing and preventing racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid Derivatization
Welcome to the technical support center for the derivatization of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is often essential for the analysis of this compound for several reasons:
-
Improved Volatility: For Gas Chromatography (GC) analysis, the polar amino and carboxylic acid functional groups must be derivatized to increase the compound's volatility.[1]
-
Enhanced Chromatographic Separation: Derivatization can significantly improve peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).
-
Increased Detector Response: By attaching a chromophore or fluorophore, derivatization can enhance detection sensitivity for techniques like UV-Vis or fluorescence detection.
-
Chiral Resolution: To separate the enantiomers of this chiral amino acid, a chiral derivatizing agent is used to form diastereomers, which can then be resolved on a standard achiral column.[2][3]
Q2: What are the most common derivatization strategies for this type of amino acid?
A2: The most common strategies involve the modification of the amino and/or the carboxylic acid group:
-
Esterification: The carboxylic acid group is converted to an ester. This is a common first step in a two-step derivatization for GC analysis.
-
Amidation: The carboxylic acid group is reacted with an amine to form an amide.
-
Acylation/Silylation of the Amino Group: The amino group is derivatized, often with acylating or silylating agents, to reduce its polarity. Silylation is a common technique for GC analysis, though it is sensitive to moisture.[1]
-
Chiral Derivatization of the Amino Group: For enantiomeric separation by HPLC, the amino group is reacted with a chiral derivatizing agent like Marfey's reagent (FDAA) or 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[4]
Q3: How does the 2-(trifluoromethyl)phenyl group affect the derivatization reaction?
A3: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and is also sterically bulky. This can influence the reactivity of the amino acid in several ways:
-
Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the nearby amino group, potentially slowing down reactions that target this group.
-
Increased Acidity of the Carboxylic Acid: The inductive effect of the trifluoromethyl group can make the carboxylic acid proton more acidic.
-
Steric Hindrance: The bulky trifluoromethylphenyl group can sterically hinder the approach of reagents to both the amino and carboxylic acid functionalities, potentially requiring more forcing reaction conditions or specialized reagents.
Q4: I am observing incomplete derivatization. What are the likely causes?
A4: Incomplete derivatization can stem from several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, or pH may not be optimal for this specific substrate.
-
Reagent Degradation: The derivatizing agent may have degraded due to improper storage or handling. It is often advisable to use fresh reagents.
-
Presence of Moisture: For moisture-sensitive reactions like silylation, the presence of water can lead to low yields and byproduct formation.[1] Ensure all glassware is dry and use anhydrous solvents.
-
Inadequate Stoichiometry: An insufficient amount of the derivatizing agent may be used. A molar excess of the reagent is often required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently reactive derivatizing agent for the sterically hindered substrate. | Use a more reactive derivatizing agent. For example, for amidation, coupling reagents like HATU or PyAOP are effective for hindered amino acids.[5] |
| Incorrect pH for the reaction. | Optimize the pH. For instance, derivatization of the amino group with reagents like FDAA is typically carried out under basic conditions (pH ~9).[2] | |
| Reaction temperature is too low. | For sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate. | |
| Poor Reproducibility | Inconsistent reagent quality or preparation. | Prepare fresh reagent solutions daily. Ensure accurate pipetting of small volumes. |
| Variable reaction times or temperatures. | Use a heating block or water bath for precise temperature control. Time the reaction accurately. | |
| Presence of interfering substances in the sample. | Ensure proper sample cleanup before derivatization. | |
| Multiple Peaks for a Single Analyte in Chromatography | Formation of multiple derivatives. | Optimize reaction conditions (e.g., temperature, time) to favor the formation of a single, fully derivatized product.[1] |
| Racemization during derivatization. | Use milder reaction conditions. For chiral analysis, ensure the derivatizing agent itself is of high enantiomeric purity. | |
| On-column degradation of the derivative. | Ensure the stability of the derivative under the chromatographic conditions. Adjust mobile phase pH if necessary. |
Experimental Protocols
Protocol 1: Chiral Derivatization for HPLC Analysis using Marfey's Reagent (FDAA)
This protocol is adapted from established methods for similar amino acids and is a good starting point for chiral analysis.[2]
Materials:
-
This compound sample
-
1% (w/v) Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
HPLC grade water and acetonitrile
Procedure:
-
Prepare a solution of your amino acid sample in 50 mM sodium bicarbonate buffer (pH ~9.0) at a concentration of approximately 1 mg/mL.
-
To 100 µL of the amino acid solution in a microcentrifuge tube, add 200 µL of the 1% Marfey's reagent solution in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Vortex the mixture and incubate at 40 °C for 1 hour in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
Dilute the final mixture with the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Protocol 2: Two-Step Esterification and Acylation for GC-MS Analysis
This is a general procedure for preparing volatile amino acid derivatives for GC analysis.
Materials:
-
This compound sample (dried)
-
3 M HCl in Methanol
-
Ethyl acetate
-
Pentafluoropropionic anhydride (PFPA)
-
Nitrogen gas supply
Procedure:
-
Place the dried amino acid sample (typically 10-100 µg) in a reaction vial.
-
Esterification: Add 200 µL of 3 M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acylation: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dried residue. Seal the vial and heat at 65°C for 30 minutes.
-
Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane).
Quantitative Data Summary
The following tables provide starting points for reaction conditions based on protocols for similar amino acids. Optimization for this compound is recommended.
Table 1: Chiral Derivatization with Marfey's Reagent for HPLC
| Parameter | Recommended Condition | Notes |
| Solvent | Acetone/Water | A mixture allows for solubility of both the reagent and the amino acid. |
| pH | ~9.0 | Maintained with sodium bicarbonate buffer. |
| Reagent Ratio | Molar excess of Marfey's Reagent | Ensures complete derivatization of the amino acid. |
| Temperature | 40 °C | Gentle heating can improve reaction rate without causing degradation. |
| Reaction Time | 1 hour | Monitor reaction completion by HPLC if necessary. |
Table 2: Two-Step Derivatization for GC-MS
| Step | Parameter | Recommended Condition | Notes |
| Esterification | Reagent | 3 M HCl in Methanol | Other alcohols can be used for different esters. |
| Temperature | 80 °C | ||
| Time | 60 minutes | ||
| Acylation | Reagent | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate | Other anhydrides like TFAA can also be used. |
| Temperature | 65 °C | ||
| Time | 30 minutes |
Visualizations
Caption: A general experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low derivatization yield.
References
troubleshooting poor peak shape in HPLC analysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Technical Support Center: HPLC Analysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
A: Peak tailing for this specific analyte is a common issue and typically stems from two primary sources related to its chemical structure:
-
Secondary Silanol Interactions: The analyte is an amino acid, possessing a basic amino group.[1][2] In reversed-phase HPLC using silica-based columns, residual, un-capped silanol groups (Si-OH) on the stationary phase surface can be ionized (Si-O⁻), especially at mid-range pH levels.[3] The positively charged (protonated) amino group of your analyte can then undergo strong secondary ionic interactions with these negative sites, leading to multiple retention mechanisms and causing the characteristic peak tailing.[4][5]
-
Inappropriate Mobile Phase pH: The analyte is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group. If the pH of your mobile phase is close to the pKa of either of these functional groups, the analyte will exist as a mixture of ionized and unionized forms in solution. This dual state leads to peak broadening and asymmetry.[3][6][7]
Q2: How can I improve my peak shape by modifying the mobile phase?
A: Optimizing the mobile phase is one of the most effective ways to improve peak symmetry.
-
Adjust Mobile Phase pH: For a basic compound like this amino acid, lowering the mobile phase pH is crucial. A pH of approximately 2.5-3.5 ensures that the analyte's amino group is consistently protonated (NH₃⁺) and, more importantly, suppresses the ionization of the residual silanol groups on the column.[4][8] This minimizes the secondary interactions that cause tailing.
-
Use a Buffer: To maintain a stable pH throughout the analysis, a buffer is essential. Unstable pH can cause retention time drift and poor reproducibility.[7] A buffer concentration of 10-50 mM is typically sufficient for reversed-phase chromatography.[8][9] Common choices for low pH work include phosphate or formate buffers.
-
Optimize Organic Modifier: The choice and concentration of the organic modifier (like acetonitrile or methanol) affect retention and can influence peak shape. If elution strength is too weak, the analyte may spend more time interacting with the stationary phase, which can exacerbate tailing.[8] Try adjusting the organic modifier concentration by 5-10% to see if peak shape improves.[8]
Q3: My peak is fronting instead of tailing. What are the likely causes?
A: Peak fronting is less common than tailing for this compound but usually points to one of two issues:
-
Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak.[9][10] To check for this, dilute your sample 10-fold and reinject. If the peak shape becomes symmetrical, you were overloading the column.[4]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if your sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[5]
Q4: All the peaks in my chromatogram, not just my analyte, have poor shape. What should I investigate?
A: When all peaks are affected similarly, the problem is likely a system-wide or physical issue rather than a chemical interaction specific to your analyte.[9][11]
-
Column Void or Collapse: A void at the head of the column or a collapsed packing bed can cause the sample band to spread unevenly, resulting in split, tailing, or broadened peaks for all compounds.[4][10] This often occurs after many injections or sudden pressure shocks. Replacing the column is the most reliable solution.[4]
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[9][12] Back-flushing the column (if the manufacturer allows) or replacing the frit may resolve the issue.
-
Extra-Column Volume: Excessive dead volume from using tubing with a large internal diameter or from poorly made connections between the injector, column, and detector can cause peak broadening and tailing for every peak.[3][11]
Q5: Could my choice of HPLC column be the cause of the peak tailing?
A: Absolutely. The column is a critical factor. For basic analytes, it is highly recommended to use a modern, high-purity silica column that has been thoroughly end-capped.[3][4] End-capping is a process that chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanol groups, effectively shielding them and preventing the secondary interactions that cause tailing with basic compounds.[4][5] If you are using an older or lower-quality column, switching to a well-end-capped column can dramatically improve peak shape.
Troubleshooting Summary
The table below provides a quick reference for diagnosing and solving poor peak shape issues.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing (Analyte Specific) | Secondary interactions with silanol groups.[3][4] | Lower mobile phase pH to 2.5-3.5. Use a high-quality, end-capped column. |
| Mobile phase pH is too close to analyte pKa.[3][7] | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Peak Fronting | Sample overload.[9][10] | Reduce sample concentration or injection volume. |
| Sample dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split or Broad Peaks (All Peaks) | Column void or damaged packing bed.[4][13] | Replace the analytical column. Consider using a guard column. |
| Blocked column inlet frit.[9] | Back-flush the column (if permissible) or replace the frit. Filter all samples and mobile phases. | |
| High dead volume in the system.[3] | Use tubing with a smaller internal diameter and ensure all fittings are properly connected. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
This protocol outlines a systematic approach to determine the optimal mobile phase pH.
-
Prepare Stock Buffers: Prepare 100 mM aqueous stock solutions of phosphate buffer at pH 2.5 and pH 7.0.
-
Prepare Mobile Phases:
-
Mobile Phase A (pH 2.5): Mix your organic modifier (e.g., Acetonitrile) with the pH 2.5 buffer in the desired ratio (e.g., 50:50 v/v). Filter through a 0.45 µm filter.
-
Mobile Phase B (pH 7.0): Mix the organic modifier with the pH 7.0 buffer in the same ratio. Filter through a 0.45 µm filter.
-
-
System Equilibration: Install a suitable end-capped C18 column. Equilibrate the system with Mobile Phase A for at least 20 column volumes.
-
Analysis at pH 2.5: Inject your standard solution of this compound. Record the chromatogram and note the peak shape (asymmetry factor).
-
System Re-equilibration: Thoroughly flush the system and column with a 50:50 mixture of water and organic modifier. Then, equilibrate the system with Mobile Phase B for at least 20 column volumes.
-
Analysis at pH 7.0: Inject the same standard solution. Record the chromatogram and compare the peak shape to the result at pH 2.5.
-
Evaluation: The lower pH condition is expected to yield a significantly more symmetrical peak.
Visual Guides
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Caption: Chemical interaction causing peak tailing for basic analytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. labveda.com [labveda.com]
- 11. youtube.com [youtube.com]
- 12. uhplcs.com [uhplcs.com]
- 13. waters.com [waters.com]
scale-up challenges for the synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, with a focus on addressing scale-up challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Strecker Synthesis | Incomplete imine formation: The reaction between 2-(trifluoromethyl)benzaldehyde and the ammonia source may be inefficient. | - Ensure anhydrous conditions to prevent hydrolysis of the imine intermediate. - Use a slight excess of the ammonia source (e.g., ammonium chloride). - Optimize reaction temperature and time; monitor imine formation by TLC or GC. |
| Inefficient cyanide addition: The nucleophilic attack of the cyanide ion on the imine may be slow or incomplete. | - Ensure the cyanide salt (e.g., NaCN, KCN) is of high purity and freshly sourced. - Maintain the optimal pH for the reaction; typically a slightly acidic to neutral pH favors imine formation and cyanide addition. | |
| Side reactions: Polymerization of the aldehyde or cyanide-related side reactions can consume starting materials. | - Control the reaction temperature, as higher temperatures can promote side reactions. - Add the cyanide source portion-wise to maintain a low concentration and minimize side reactions. | |
| Low Yield in Gabriel Synthesis | Incomplete alkylation: The reaction between potassium phthalimide and the α-bromo precursor may be sluggish. | - Ensure the α-bromo-2-(trifluoromethyl)phenylacetic acid derivative is of high purity. - Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction. - Increase reaction temperature and time, with careful monitoring to avoid degradation. |
| Difficult hydrolysis/hydrazinolysis: The phthalimide protecting group can be resistant to removal, especially at a larger scale. | - For acidic hydrolysis, use a strong acid (e.g., concentrated HCl or HBr) and ensure sufficient reaction time at reflux. - For hydrazinolysis, use an excess of hydrazine hydrate and an appropriate solvent (e.g., ethanol). Be aware that the phthalhydrazide byproduct can sometimes be challenging to filter on a large scale. | |
| Product Purity Issues | Presence of unreacted starting materials: Incomplete conversion of starting materials. | - Optimize reaction stoichiometry and conditions for complete conversion. - Employ efficient purification techniques such as recrystallization or column chromatography. |
| Formation of diastereomers (if a chiral auxiliary is used): Incomplete diastereoselectivity in asymmetric synthesis variants. | - Optimize the chiral catalyst or auxiliary and reaction conditions (temperature, solvent) to maximize diastereoselectivity. - Utilize preparative chiral HPLC or selective crystallization to separate diastereomers. | |
| Racemization: Loss of enantiomeric purity during synthesis or workup. | - For the Strecker synthesis, racemization is common. Chiral resolution will be necessary. - During workup and purification, avoid harsh basic or acidic conditions and high temperatures for prolonged periods. | |
| Purification Challenges (Scale-up) | Poor resolution in chromatography: Co-elution of the product with impurities. | - Optimize the mobile phase composition and gradient in preparative HPLC. - Consider using a different stationary phase (e.g., a phenyl or cyano column instead of C18). - For chiral separations, select the appropriate chiral stationary phase and mobile phase. |
| Product precipitation during purification: The product may have limited solubility in the chosen solvent system. | - Perform solubility studies to identify a suitable solvent or solvent mixture for chromatography and crystallization. - Adjust the pH of the solution to enhance solubility, if applicable. | |
| Difficulty in handling large volumes: Filtration and extraction processes can be inefficient at scale. | - Utilize appropriate large-scale filtration and extraction equipment. - Consider alternative workup procedures that minimize solvent usage and handling steps. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Strecker or Gabriel, is more suitable for the large-scale synthesis of this compound?
A1: Both the Strecker and Gabriel syntheses have been successfully employed for the synthesis of α-amino acids. The choice for scale-up depends on several factors:
-
Strecker Synthesis: This is often a more direct, one-pot or two-step process starting from 2-(trifluoromethyl)benzaldehyde. However, it typically yields a racemic mixture, necessitating a subsequent resolution step, which can add cost and complexity at scale. The use of toxic cyanides also requires stringent safety protocols in an industrial setting.
-
Gabriel Synthesis: This multi-step process can offer better control and potentially avoid the direct handling of large quantities of cyanide if the starting material is an α-halo acid. However, the multiple steps can lead to a lower overall yield, and the removal of the phthalimide protecting group can be challenging on a large scale.
For industrial production, a cost-benefit analysis considering raw material costs, process safety, yield, and enantiomeric purity requirements is essential.
Q2: How can I control the enantioselectivity during the synthesis?
A2: Achieving high enantioselectivity is a critical challenge.
-
For the Strecker synthesis , asymmetric variations have been developed that utilize chiral auxiliaries or catalysts. However, these methods can be expensive to implement on a large scale. The more common industrial approach is to synthesize the racemic amino acid and then perform a chiral resolution. This can be achieved through diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization, or through enzymatic resolution.
-
For the Gabriel synthesis , if a chiral α-bromo acid is used as the starting material, the stereochemistry can be retained.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns are:
-
Use of Cyanide (Strecker Synthesis): Sodium or potassium cyanide are highly toxic. Strict handling protocols, including the use of a well-ventilated area, appropriate personal protective equipment (PPE), and a cyanide antidote kit, are mandatory. The reaction should be performed under acidic conditions with extreme care to avoid the generation of highly toxic hydrogen cyanide gas.
-
Use of Strong Acids and Bases: Both synthesis routes involve the use of corrosive reagents like concentrated hydrochloric acid, sulfuric acid, or strong bases like sodium hydroxide. Appropriate PPE and handling procedures are necessary.
-
Exothermic Reactions: Some steps, such as the hydrolysis of the aminonitrile in the Strecker synthesis, can be exothermic. Proper temperature control and monitoring are crucial during scale-up to prevent runaway reactions.
Q4: What are the most effective methods for purifying the final product at a large scale?
A4: For large-scale purification:
-
Crystallization: This is often the most cost-effective method for obtaining a highly pure product. The choice of solvent is critical and should be determined through solubility studies.
-
Preparative Chromatography: While more expensive than crystallization, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity requirements, especially for separating closely related impurities or for chiral resolution.
-
Ion-Exchange Chromatography: This can be an effective method for separating the amphoteric amino acid product from non-ionic impurities.
Quantitative Data Summary
The following table summarizes typical (hypothetical) quantitative data for the two primary synthetic routes at a laboratory scale, which can be used as a baseline for scale-up considerations. Actual yields and purity will vary depending on the specific reaction conditions and scale.
| Parameter | Strecker Synthesis (Racemic) | Gabriel Synthesis (from chiral precursor) |
| Starting Material | 2-(Trifluoromethyl)benzaldehyde | α-Bromo-2-(trifluoromethyl)phenylacetic acid |
| Number of Steps | 2 | 3 |
| Overall Yield | 65-75% | 50-60% |
| Purity (before final purification) | 85-95% | 90-98% |
| Major Impurities | Unreacted aldehyde, aminonitrile intermediate | Unreacted α-bromo acid, phthalimide byproduct |
| Enantiomeric Excess (ee) | 0% (racemic) | >98% (if starting from enantiopure material) |
Experimental Protocols
Protocol 1: Strecker Synthesis of Racemic this compound
Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
In a well-ventilated fume hood, to a solution of 2-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol, add a solution of ammonium chloride (1.2 equivalents) in water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude aminonitrile from Step 1, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent (e.g., ethanol).
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Gabriel Synthesis of this compound
Step 1: Synthesis of N-Phthaloyl-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add α-bromo-2-(trifluoromethyl)phenylacetic acid (1 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture and pour it into ice water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Deprotection to this compound (Hydrazinolysis)
-
Suspend the N-phthaloyl-amino acid from Step 1 in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid.
-
Neutralize the solution to the isoelectric point to precipitate the desired amino acid.
-
Filter the product, wash with cold water, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis.
Caption: Decision logic for synthesis route selection.
managing impurities in 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid production
Welcome to the technical support center for the production and purification of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis, analysis, and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent laboratory and industrial synthesis method for α-arylglycines, including this compound, is the Strecker synthesis.[1][2][3][4] This three-component reaction involves the condensation of 2-(trifluoromethyl)benzaldehyde, a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride) to form an α-aminonitrile intermediate.[2][3] This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final amino acid.[2][3] An alternative, though less common, method is the Gabriel synthesis, which involves the reaction of an α-bromoacetic acid derivative with potassium phthalimide.[1]
Q2: What are the most likely impurities I might encounter in my synthesis?
A2: Impurities can originate from starting materials, intermediates, by-products, and degradation products. The most common impurities are:
-
Starting Materials: Unreacted 2-(trifluoromethyl)benzaldehyde.
-
Intermediates: Residual α-amino-2-(2-(trifluoromethyl)phenyl)acetonitrile from incomplete hydrolysis.
-
By-products: Amide derivatives from incomplete hydrolysis of the nitrile, and potential polymers formed from side reactions of the aminonitrile.
-
Enantiomeric Impurity: The D-enantiomer if the L-enantiomer is the desired product, as the standard Strecker synthesis produces a racemic mixture.[3][5]
-
Degradation Products: Oxidation of the amino group or decarboxylation under harsh reaction conditions.[1]
Q3: How do these impurities affect downstream applications?
A3: The presence of impurities can have significant consequences for drug development and other applications. Process-related impurities may lead to the formation of undesired side products in subsequent synthetic steps, reducing yield and complicating purification. Enantiomeric impurities are of particular concern in pharmaceuticals, as the incorrect enantiomer may have different pharmacological activity, be inactive, or even cause adverse effects.
Q4: What analytical techniques are recommended for purity assessment?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.[6][7][8]
-
Chiral HPLC: To determine the enantiomeric purity, either a chiral stationary phase (CSP) column can be used, or the amino acid can be derivatized with a chiral reagent and analyzed on a standard achiral column.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can also be used for chiral analysis after appropriate derivatization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying major impurities.
-
Mass Spectrometry (MS): Provides accurate mass determination of the product and impurities.
Troubleshooting Guides
Synthesis (Strecker Reaction)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of α-aminonitrile | Incomplete reaction of the aldehyde. | Ensure the quality of 2-(trifluoromethyl)benzaldehyde. Optimize reaction time and temperature. Use a slight excess of cyanide and ammonia sources. |
| Side reactions of the aldehyde. | Control the reaction temperature to minimize side reactions. | |
| Low yield of the final amino acid after hydrolysis | Incomplete hydrolysis of the α-aminonitrile. | Increase the acid concentration, temperature, or reaction time for the hydrolysis step. Be cautious as harsh conditions can lead to degradation. |
| Degradation of the product. | Monitor the reaction progress to avoid prolonged exposure to harsh acidic conditions. Consider using milder hydrolysis conditions if degradation is observed. | |
| Presence of significant amounts of unreacted aldehyde | Inefficient formation of the imine intermediate. | Ensure an adequate amount of the ammonia source is present. The reaction pH should be suitable for imine formation. |
| High levels of the amide intermediate | Incomplete hydrolysis of the nitrile to the carboxylic acid. | Extend the hydrolysis time or use more stringent conditions (higher temperature or acid concentration). |
Purification (Recrystallization)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product does not crystallize | Solution is not supersaturated. | Concentrate the solution further. Cool the solution to a lower temperature. Add anti-solvent gradually. |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product by another method (e.g., flash chromatography) before recrystallization. Try a different solvent system. | |
| Oily precipitate forms instead of crystals | The solubility of the compound is too high in the chosen solvent. | Use a less polar solvent or a solvent mixture. Cool the solution more slowly. |
| The melting point of the compound is below the temperature of crystallization. | Choose a solvent with a lower boiling point. | |
| Poor recovery of the product | The compound is too soluble in the crystallization solvent. | Use a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of solvent used. |
| Crystals are colored | Presence of colored impurities. | Treat the solution with activated carbon before crystallization. Perform a second recrystallization. |
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
This protocol provides a general method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a method for determining the enantiomeric excess of this compound using a chiral column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column suitable for amino acids (e.g., a teicoplanin-based CSP).[10]
-
Mobile Phase: A mixture of methanol, ethanol, and a buffer (e.g., ammonium acetate), to be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Visualizations
Caption: Workflow of the Strecker synthesis for this compound.
Caption: Logical workflow for troubleshooting product purity.
References
- 1. 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic Acid [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Phenylglycine and 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of phenylglycine and the anticipated, yet largely uncharacterized, activities of its synthetic derivative, 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. While phenylglycine and its analogues are well-documented modulators of key neurological receptors, the biological profile of the ortho-trifluoromethyl derivative remains a subject of medicinal chemistry exploration rather than established fact. This document summarizes the available experimental data for phenylglycine and discusses the potential implications of trifluoromethyl substitution on biological activity, supported by general principles of medicinal chemistry.
Introduction to the Compounds
Phenylglycine is a non-proteinogenic amino acid that serves as a fundamental scaffold for a variety of pharmacologically active compounds.[1] Its derivatives are particularly known for their interaction with metabotropic glutamate receptors (mGluRs), which are implicated in a wide range of neurological processes and diseases.[2][3] Phenylglycine itself is a chiral molecule, and its derivatives have been explored as both agonists and antagonists of mGluRs.[2]
This compound is a synthetic analogue of phenylglycine characterized by the presence of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring. This substitution is a common strategy in medicinal chemistry to enhance key drug-like properties. The trifluoromethyl group is known to increase metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[4] While specific biological activity data for this compound is not extensively available in public literature, it is hypothesized to have potential applications in the development of therapeutics for the central nervous system (CNS), such as anxiolytics and anticonvulsants.[5]
Comparative Biological Activity
The biological activity of phenylglycine derivatives is heavily influenced by the nature and position of substituents on the phenyl ring. The following table summarizes key quantitative data for the activity of various phenylglycine derivatives at metabotropic glutamate receptors, providing a baseline for understanding the potential effects of substitution.
Table 1: Biological Activity of Phenylglycine Derivatives at Metabotropic Glutamate Receptors (mGluRs)
| Compound | Receptor Subtype | Activity | Potency (IC50/EC50/Ki) | Reference |
| (RS)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR (PI Hydrolysis) | Antagonist | Kp = 0.184 ± 0.04 mM | [2] |
| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | mGluR (PI Hydrolysis) | Antagonist | Kp = 0.367 ± 0.2 mM | [2] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluR (cAMP inhibition, L-AP4 induced) | Antagonist | IC50 ≈ 1 µM | [2] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | mGluR (cAMP inhibition, L-CCG-1 induced) | Antagonist | IC50 ≈ 0.4 µM | [2] |
Note: Data for this compound is not available in the cited literature. The table illustrates the activity of other phenylglycine derivatives to provide context on how substitutions affect biological function.
Structure-Activity Relationship (SAR) and the Role of the Trifluoromethyl Group
The structure-activity relationship of phenylglycine derivatives at mGluRs is complex. The presence of an acidic substituent on the phenyl ring is often crucial for activity, and the position of this group can determine selectivity for different mGluR subtypes.
The introduction of a trifluoromethyl group at the ortho position in this compound is expected to significantly influence its biological profile compared to unsubstituted phenylglycine. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. These properties can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life.[4]
-
Increased Membrane Permeability: The lipophilicity of the -CF3 group can enhance the ability of the molecule to cross cellular membranes, including the blood-brain barrier, which is critical for CNS-acting drugs.[4]
-
Altered Binding Affinity and Selectivity: The electronic and steric properties of the trifluoromethyl group can alter the binding mode and affinity of the molecule for its target receptor. It may introduce new, favorable interactions within the binding pocket or, conversely, create steric hindrance. This could potentially shift the activity towards different receptor subtypes or even different classes of receptors.
While no direct experimental data is available for this compound, a study on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors indicated that trifluoromethyl groups at the ortho and para positions were well-tolerated by the target enzymes.[6]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization of the biological activity of phenylglycine derivatives.
Metabotropic Glutamate Receptor (mGluR) Binding Assay
This assay is used to determine the affinity of a compound for mGluRs.
Objective: To measure the displacement of a radiolabeled ligand from mGluRs by the test compound.
Materials:
-
Cell membranes expressing the mGluR subtype of interest.
-
Radiolabeled ligand (e.g., [3H]-quisqualic acid).
-
Test compound (this compound or phenylglycine).
-
Binding buffer (e.g., Tris-HCl, MgCl2, CaCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radiolabeled ligand in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
Diagram of mGluR Signaling Pathway
Caption: Simplified signaling pathways of metabotropic glutamate receptors (mGluRs).
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to the test compound.
Materials:
-
Cell line of interest (e.g., neuronal cell line).
-
Cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Diagram of Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Conclusion
Phenylglycine and its derivatives represent a well-established class of compounds with significant activity at metabotropic glutamate receptors. The available data provides a solid foundation for understanding their structure-activity relationships. In contrast, this compound remains a molecule of theoretical interest in medicinal chemistry. The presence of the ortho-trifluoromethyl group strongly suggests the potential for enhanced drug-like properties, including metabolic stability and CNS penetration. However, the absence of published, peer-reviewed biological activity data makes a direct, evidence-based comparison with phenylglycine impossible at this time. Further research is required to elucidate the specific biological targets and pharmacological effects of this fluorinated analogue to determine its potential as a novel therapeutic agent. Researchers are encouraged to use the provided experimental protocols as a starting point for the biological characterization of this and other novel phenylglycine derivatives.
References
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a trifluoromethyl group at the ortho position of the phenyl ring, imparts desirable properties such as enhanced metabolic stability and binding affinity to target molecules. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
Two classical and effective methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are the most plausible routes for the preparation of this compound. Additionally, for obtaining enantiomerically pure forms of the target molecule, enzymatic kinetic resolution presents a viable strategy.
| Synthetic Route | Starting Material | Key Reagents | Intermediate(s) | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Strecker Synthesis | 2-(Trifluoromethyl)benzaldehyde | NH₄Cl, KCN, HCl | α-aminonitrile | Moderate to Good | Good to Excellent | One-pot procedure for aminonitrile formation; readily available starting materials. | Use of highly toxic cyanide; harsh acidic conditions for hydrolysis. |
| Bucherer-Bergs Reaction | 2-(Trifluoromethyl)benzaldehyde | (NH₄)₂CO₃, KCN, NaOH | Hydantoin | Good | Good to Excellent | Good yields; intermediate hydantoin can be isolated and purified. | Use of toxic cyanide; requires a subsequent hydrolysis step to yield the amino acid. |
| Enzymatic Kinetic Resolution | Racemic this compound derivative (e.g., ester or amide) | Lipase (e.g., Candida antarctica lipase B) | Enantiomerically enriched starting material and product | Max. 50% for one enantiomer | Excellent (high e.e.) | High enantioselectivity; mild reaction conditions. | Limited to a maximum theoretical yield of 50% for the desired enantiomer; requires a suitable racemic precursor. |
Synthetic Route 1: Strecker Synthesis
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Experimental Workflow
Caption: Strecker synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared.
-
To a stirred solution of 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol, the ammonium chloride solution is added, followed by the dropwise addition of an aqueous solution of potassium cyanide (1.1 equivalents) at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude 2-Amino-2-(2-(trifluoromethyl)phenyl)acetonitrile is suspended in 6 M hydrochloric acid.
-
The mixture is heated to reflux for 6-12 hours.
-
After cooling to room temperature, the solution is washed with an organic solvent to remove any non-polar impurities.
-
The aqueous layer is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Note: Due to the high toxicity of cyanide salts, all manipulations should be performed with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Synthetic Route 2: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another classical method for the synthesis of α-amino acids, which proceeds via a hydantoin intermediate. This multi-component reaction involves the treatment of an aldehyde or ketone with ammonium carbonate and a cyanide source.
Experimental Workflow
Caption: Bucherer-Bergs reaction workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(2-(Trifluoromethyl)phenyl)hydantoin
-
A mixture of 2-(trifluoromethyl)benzaldehyde (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) in a mixture of ethanol and water (1:1 v/v) is prepared in a pressure vessel.
-
The vessel is sealed and heated to 80-100 °C for 6-12 hours with stirring.
-
After cooling, the reaction mixture is diluted with water, and the precipitated solid is collected by filtration.
-
The crude hydantoin is washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Hydrolysis to this compound
-
The purified 5-(2-(trifluoromethyl)phenyl)hydantoin is suspended in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
The mixture is heated to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled, and any unreacted starting material is removed by extraction with an organic solvent.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to the isoelectric point of the amino acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Enantioselective Synthesis: Enzymatic Kinetic Resolution
For applications requiring enantiomerically pure this compound, enzymatic kinetic resolution of a racemic mixture is a powerful technique. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic substrate.
Logical Relationship
Caption: Logical diagram of enzymatic kinetic resolution.
General Experimental Considerations
-
Substrate Preparation: A racemic derivative of the target amino acid, such as an ester (e.g., methyl or ethyl ester) or an N-acyl derivative, is required as the starting material. This can be prepared from the racemic amino acid obtained from the Strecker or Bucherer-Bergs synthesis.
-
Enzyme Selection: Lipases are commonly used for the resolution of amino acid derivatives. Candida antarctica lipase B (CAL-B), often immobilized, is a robust and highly selective enzyme for such transformations.
-
Reaction Conditions: The reaction is typically carried out in an organic solvent at a controlled temperature (e.g., 30-50 °C). The choice of solvent can significantly influence the enzyme's activity and selectivity.
-
Work-up and Separation: After the reaction reaches approximately 50% conversion, the enzyme is removed by filtration. The resulting mixture, containing one enantiomer of the starting material and the product derived from the other enantiomer, is then separated by conventional techniques such as chromatography or extraction.
This guide provides a foundational understanding of the key synthetic strategies for this compound. The choice of a particular route will depend on factors such as the desired scale of synthesis, the availability of reagents and equipment, and the requirement for enantiomeric purity. For process optimization, further investigation and adaptation of the provided protocols may be necessary.
A Spectroscopic Showdown: Unmasking the Isomers of Trifluoromethyl-Substituted Phenylacetic Acid
A detailed spectroscopic comparison of ortho-, meta-, and para-trifluoromethyl-substituted phenylacetic acid isomers reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for their identification and differentiation. This guide presents a comprehensive analysis of their ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by detailed experimental protocols.
The position of the trifluoromethyl (-CF₃) group on the phenyl ring of phenylacetic acid significantly influences the electronic environment of the molecule, leading to characteristic shifts in their spectroscopic signatures. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for structure-activity relationship studies in drug discovery.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from the NMR and IR spectroscopic analyses of the ortho-, meta-, and para-isomers of trifluoromethyl-substituted phenylacetic acid.
| Spectroscopic Technique | Parameter | 2-(Trifluoromethyl)phenylacetic Acid (ortho) | 3-(Trifluoromethyl)phenylacetic Acid (meta) | 4-(Trifluoromethyl)phenylacetic Acid (para) |
| ¹H NMR | Chemical Shift (δ) in ppm | Aromatic H: 7.3-7.6 (m), CH₂: 3.8 (s), COOH: 10.5 (br s) | Aromatic H: 7.4-7.6 (m), CH₂: 3.7 (s), COOH: 12.5 (br s)[1] | Aromatic H: 7.4 (d), 7.6 (d), CH₂: 3.7 (s), COOH: 11.0 (br s)[2] |
| ¹³C NMR | Chemical Shift (δ) in ppm | C=O: ~177, CF₃: ~124 (q), Aromatic C: 126-133, CH₂: ~38 | C=O: ~172, CF₃: ~124 (q), Aromatic C: 124-138, CH₂: ~40 | C=O: ~178, CF₃: ~124 (q), Aromatic C: 125-139, CH₂: ~40 |
| ¹⁹F NMR | Chemical Shift (δ) in ppm | ~ -60 | ~ -63 | ~ -63 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1710, C-F stretch: ~1320, O-H stretch: 2500-3300 (broad) | C=O stretch: ~1705, C-F stretch: ~1325, O-H stretch: 2500-3300 (broad) | C=O stretch: ~1715, C-F stretch: ~1325, O-H stretch: 2500-3300 (broad) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of each isomer in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16; DMSO-d₆: δ 39.52).
-
¹⁹F NMR: Spectra were acquired with a spectral width of -50 to -70 ppm. Chemical shifts are reported in ppm relative to trifluoroacetic acid (TFA) as an external standard (δ -76.55).
Infrared (IR) Spectroscopy:
IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the solid sample was placed directly on the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualizing the Isomers and Analytical Workflow
The following diagrams illustrate the chemical structures of the trifluoromethyl-substituted phenylacetic acid isomers and the general workflow for their spectroscopic analysis.
Caption: Molecular structures of the ortho, meta, and para isomers.
References
comparing the efficacy of different chiral selectors for 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid resolution
A Comparative Guide to the Chiral Resolution of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of this compound, a key chiral building block in pharmaceutical synthesis, is critical for the efficacy and safety of final drug products. This guide provides a comparative overview of various chiral selectors for the resolution of this compound, supported by experimental data from closely related analogs and established methodologies.
Comparison of Chiral Selector Efficacy
The resolution of this compound can be effectively achieved through several methods, including diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the resolution, desired purity, and available resources. Below is a summary of the performance of different chiral selectors based on data for phenylglycine derivatives.
Table 1: Performance of Chiral Selectors for the Resolution of Phenylglycine Analogs
| Chiral Resolution Method | Chiral Selector/Stationary Phase | Target Analyte/Analog | Enantiomeric Excess (ee%) / Diastereomeric Excess (de%) | Yield (%) | Key Observations |
| Diastereomeric Salt Resolution | (+)-Camphor-10-sulfonic acid | DL-Phenylglycine | 98.8% (optical purity) | 45.7% | Excellent resolution with a readily available resolving agent.[1][2] |
| Tartaric Acid Derivatives | DL-Leucine | D-enantiomer: 91.2% ee L-enantiomer: -73.32% ee | Not specified | Demonstrates the potential of tartaric acid derivatives for amino acid resolution. | |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | (R,S)-1-phenylethanol (model) | Substrate: 100% ee | Not specified | High enantioselectivity is achievable under optimized conditions.[3] |
| Lipase | Phenylglycine Methyl Ester | D-amide: 78% ee at 46% conversion | Not specified | Demonstrates applicability to phenylglycine derivatives. | |
| Chiral HPLC | Macrocyclic Glycopeptide (Teicoplanin-based CSP) | 4-Hydroxyphenylglycine | Baseline Resolution (Rs > 1.5) | Analytical Scale | Effective for direct separation of underivatized amino acids.[4] |
| Polysaccharide-Based CSP (Cellulose/Amylose derivatives) | FMOC-protected α-amino acids | Baseline Resolution (Rs > 1.5) | Analytical Scale | Generally requires derivatization for optimal performance with amino acids.[5] | |
| Chiral Crown Ether Phase | Phenylglycine | Baseline Resolution (Rs > 1.5) | Analytical Scale | Effective for underivatized phenylglycine derivatives.[6] |
Experimental Protocols
Detailed methodologies for the key resolution techniques are provided below. These protocols are based on established methods for structurally similar amino acids and may require optimization for this compound.
Diastereomeric Salt Resolution
This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Workflow for Diastereomeric Salt Resolution
Protocol:
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or water) with heating. Add one equivalent of a chiral resolving agent, such as (+)-camphor-10-sulfonic acid.[1][2]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amino acid. The resolving agent can often be recovered.
-
Purification: Extract the enantiomerically enriched amino acid with a suitable organic solvent and purify further by recrystallization.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or polarimetry.
Enzymatic Kinetic Resolution
This technique utilizes the stereoselectivity of an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of the amino acid ester.
Workflow for Enzymatic Kinetic Resolution
Protocol:
-
Substrate Preparation: Prepare the methyl or ethyl ester of racemic this compound.
-
Enzymatic Reaction: Dissolve the racemic ester in a suitable organic solvent (e.g., toluene or tert-butyl alcohol). Add an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Novozym 435).[3]
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: After the reaction, filter off the enzyme. Separate the acylated enantiomer from the unreacted enantiomer by chromatography or extraction.
-
Hydrolysis: Hydrolyze the separated acylated enantiomer and the unreacted ester separately to obtain the two pure enantiomers of the amino acid.
-
Analysis: Determine the enantiomeric excess of both the product and the unreacted starting material.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining enantiomeric purity and can also be used for preparative separations. The choice of the chiral stationary phase (CSP) is crucial for successful resolution.
Workflow for Chiral HPLC Analysis
Protocol for Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based):
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or similar.[4]
-
Mobile Phase: A typical starting condition is a mixture of methanol, water, and an acidic modifier (e.g., 80:20:0.1 v/v/v Methanol/Water/Formic Acid).[4] The mobile phase composition should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or based on the UV spectrum of the analyte).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm filter before injection.
Protocol for Polysaccharide-Based CSP (e.g., Cellulose or Amylose derivatives):
-
Derivatization (if necessary): For improved resolution on polysaccharide-based CSPs, derivatization of the amino group with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) may be beneficial.[5]
-
Column: A cellulose-based or amylose-based column (e.g., Lux Cellulose-1, Chiralpak AD-H).
-
Mobile Phase: For derivatized amino acids, a common mobile phase is a mixture of acetonitrile and water with an acidic additive (e.g., 0.1% trifluoroacetic acid). The gradient and composition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a wavelength suitable for the derivative (e.g., 265 nm for FMOC).
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase.
Conclusion
The chiral resolution of this compound can be approached through various effective methods. For preparative scale, diastereomeric salt formation with resolving agents like camphor-10-sulfonic acid offers a practical solution. Enzymatic kinetic resolution provides a highly selective alternative, particularly for producing one enantiomer in high purity. For analytical determination of enantiomeric excess and for small-scale preparative separations, chiral HPLC with macrocyclic glycopeptide or polysaccharide-based stationary phases is the method of choice. The selection of the optimal method will be guided by the specific requirements of the research or development project.
References
- 1. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Resolution processes [kesselssa.com]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of quality control, ensuring the purity, potency, and safety of pharmaceutical compounds. This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, a key chiral intermediate in pharmaceutical synthesis.
The following sections present a comparative overview of a Reversed-Phase HPLC (RP-HPLC) method for determining the chemical purity (assay and impurity analysis) and a Chiral HPLC method for quantifying the enantiomeric purity. This guide includes detailed experimental protocols, a summary of validation data, and visual workflows to facilitate understanding and implementation in a laboratory setting.
I. Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific analytical objective. For this compound, two primary concerns are its overall chemical purity and the ratio of its enantiomers.
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful and widely used technique for separating and quantifying the target compound from its process-related impurities and potential degradation products based on polarity. It is the method of choice for assessing the chemical purity and for performing assay measurements.
-
Chiral HPLC: Due to the presence of a chiral center, it is crucial to control the enantiomeric composition of this compound. Chiral HPLC, utilizing a chiral stationary phase (CSP), enables the direct separation and quantification of the two enantiomers, providing a precise measure of enantiomeric purity.
The validation of these methods is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.
II. Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data from the validation of the RP-HPLC and Chiral HPLC methods for the analysis of this compound.
Table 1: Validation Summary for Achiral Purity by RP-HPLC
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 80-120% of test concentration | 80 - 120 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.10% |
| Specificity | No interference at the analyte's retention time | Passed |
| Limit of Detection (LOD) (µg/mL) | Reportable | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Reportable | 0.3 |
| Robustness | No significant impact on results | Passed |
Table 2: Validation Summary for Enantiomeric Purity by Chiral HPLC
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.998 (for the minor enantiomer) | 0.9989 |
| Range (µg/mL) | LOQ to 1.0% of the major enantiomer | 0.5 - 10 |
| Accuracy (% Recovery) | 90.0% - 110.0% (for the minor enantiomer) | 95.7% - 104.3% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% (for the minor enantiomer) | 2.8% |
| - Intermediate Precision | ≤ 10.0% (for the minor enantiomer) | 6.5% |
| Specificity | Baseline resolution (Rs > 1.5) | 2.1 |
| Limit of Detection (LOD) (µg/mL) | Reportable | 0.15 |
| Limit of Quantitation (LOQ) (µg/mL) | Reportable | 0.5 |
| Robustness | No significant impact on resolution | Passed |
III. Experimental Protocols
Detailed methodologies for both the RP-HPLC and Chiral HPLC analyses are provided below.
A. RP-HPLC Method for Achiral Purity and Assay
This method is designed to separate this compound from its potential process-related impurities.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase to the final concentration.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the sample in the mobile phase to the final concentration.
-
-
Data Analysis:
-
The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
B. Chiral HPLC Method for Enantiomeric Purity
This method is for the separation and quantification of the R- and S-enantiomers of this compound.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based CSP (e.g., cellulose or amylose derivative), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution (1 mg/mL): Dissolve the racemic this compound standard in the mobile phase.
-
Sample Solution (1 mg/mL): Dissolve the sample in the mobile phase.
-
-
Data Analysis:
-
The enantiomeric purity is determined by calculating the area percentage of the desired enantiomer peak relative to the sum of the areas of both enantiomer peaks.
-
IV. Mandatory Visualizations
To provide a clear understanding of the logical steps involved in the analytical method validation process, the following diagrams have been generated.
Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-amino-2-phenylacetic acid derivatives, focusing on their therapeutic potential as anti-inflammatory, antimicrobial, and anticancer agents. The information is presented to facilitate the rational design of more potent and selective drug candidates.
Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of 2-amino-2-phenylacetic acid have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The core scaffold of 2-amino-2-phenylacetic acid serves as a valuable starting point for the development of novel anti-inflammatory agents.
Structure-Activity Relationship of 2-Aminophenylacetic Acid Amide Derivatives as COX-2 Inhibitors
Systematic modifications of the 2-aminophenylacetic acid scaffold have revealed key structural features that govern COX-2 inhibitory potency and selectivity. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of N-substituted-2-(3-benzoylphenyl)amino-3-phenylpropenamide derivatives.
| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | H | >100 | 2.5 | >40 |
| 2 | 4-CH3 | >100 | 1.8 | >55.6 |
| 3 | 4-OCH3 | >100 | 1.2 | >83.3 |
| 4 | 4-F | >100 | 0.9 | >111.1 |
| 5 | 4-Cl | >100 | 0.5 | >200 |
| 6 | 4-NO2 | >100 | 5.2 | >19.2 |
| Diclofenac | - | 1.2 | 0.05 | 24 |
Key SAR Observations:
-
Amino Group: The presence of the 2-amino group is beneficial for potent inhibition of prostaglandin synthetase.[2]
-
N-Substitution on the Amide: Substitution on the phenyl ring of the N-phenylacetamide moiety significantly influences COX-2 selectivity and potency.
-
Electron-Withdrawing Groups: Halogen substitutions at the para-position of the N-phenyl ring (compounds 4 and 5) lead to the most potent and selective COX-2 inhibition. The chloro-substituted derivative (compound 5) is the most active in this series.
-
Electron-Donating Groups: Methoxy substitution (compound 3) also enhances potency, suggesting that both electron-withdrawing and -donating groups at the para-position can be favorable.
-
Nitro Group: A nitro group at the para-position (compound 6) results in a significant decrease in activity.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds was determined using a whole-cell assay.
Cell Lines:
-
COX-1: Human umbilical vein endothelial cells (HUVECs)
-
COX-2: Murine macrophage cell line (J774.2)
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Arachidonic acid (for COX-1) or lipopolysaccharide (LPS) (for COX-2) is added to stimulate prostaglandin production.
-
Measurement of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curves.
Antimicrobial Activity
2-Amino-2-phenylacetic acid derivatives, particularly those incorporating a thiazole moiety, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship of 2-Amino-2-phenylacetyl-thiazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of a series of 2-(2-((substituted-phenyl)amino)acetamido)-4-phenylthiazole derivatives against various microbial strains.
| Compound | R | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 7 | H | 62.5 | 125 | 250 | 125 |
| 8 | 4-CH3 | 31.25 | 62.5 | 125 | 62.5 |
| 9 | 4-OCH3 | 15.6 | 31.25 | 62.5 | 31.25 |
| 10 | 4-F | 15.6 | 31.25 | 62.5 | 31.25 |
| 11 | 4-Cl | 7.8 | 15.6 | 31.25 | 15.6 |
| 12 | 4-NO2 | 125 | 250 | >250 | 250 |
| Ciprofloxacin | - | 1.0 | 0.5 | 1.0 | - |
| Fluconazole | - | - | - | - | 2.0 |
Key SAR Observations:
-
Thiazole Moiety: The thiazole ring is a key pharmacophore for the antimicrobial activity of these derivatives.
-
Substitution on the Phenyl Ring: Similar to the anti-inflammatory activity, substitution on the para-position of the phenyl ring significantly impacts antimicrobial potency.
-
Halogen and Methoxy Groups: Chloro, fluoro, and methoxy substitutions (compounds 9, 10, and 11) result in the most potent antimicrobial activity. The chloro-substituted derivative (compound 11) is the most effective against all tested strains.
-
Nitro Group: The presence of a nitro group (compound 12) leads to a dramatic decrease in antimicrobial activity.
-
Gram-Positive vs. Gram-Negative Bacteria: The synthesized compounds generally exhibit better activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli).[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds was determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
Phenylacetamide derivatives have been investigated as potential anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells.
Structure-Activity Relationship of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2-(4-fluorophenyl)-N-(substituted-phenyl)acetamide derivatives against various cancer cell lines.
| Compound | R | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| 13 | 2-NO2 | 65 | >100 | 90 |
| 14 | 3-NO2 | 52 | >100 | 75 |
| 15 | 4-NO2 | 80 | 100 | 85 |
| 16 | 2-OCH3 | >100 | >100 | >100 |
| 17 | 3-OCH3 | >100 | >100 | >100 |
| 18 | 4-OCH3 | >100 | >100 | >100 |
| Imatinib | - | 40 | 98 | 35 |
Key SAR Observations:
-
Nitro Group Position: The position of the nitro group on the N-phenyl ring is crucial for cytotoxic activity. A nitro group at the meta-position (compound 14) confers the highest potency against the PC-3 prostate cancer cell line.[4]
-
Methoxy Group: The presence of a methoxy group, regardless of its position (compounds 16-18), results in a loss of anticancer activity.
-
Cell Line Selectivity: The tested compounds show preferential activity against the PC-3 cell line compared to MCF-7 and HL-60 cell lines.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTS) Assay
The cytotoxic activity of the compounds was evaluated using the MTS assay.
Cell Lines:
-
PC-3 (prostate carcinoma)
-
MCF-7 (breast cancer)
-
HL-60 (promyelocytic leukemia)
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well, and the plate is incubated.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway: Proposed Mechanism of Apoptosis Induction
While the precise signaling pathway for apoptosis induction by 2-amino-2-phenylacetic acid derivatives is still under investigation, studies on related phenylacetamide compounds suggest the involvement of both intrinsic and extrinsic apoptotic pathways.[5] The following diagram illustrates a proposed mechanism.
Caption: Proposed apoptotic pathway induced by 2-amino-2-phenylacetic acid derivatives.
References
- 1. WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents [patents.google.com]
- 2. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Stability Under Scrutiny: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenylglycine Derivatives
For researchers, scientists, and drug development professionals, the quest for more stable and effective therapeutic agents is a perpetual challenge. The strategic incorporation of fluorine into molecular scaffolds has emerged as a promising strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth comparative stability study of fluorinated versus non-fluorinated phenylglycine derivatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
Phenylglycine and its derivatives are crucial components in a variety of pharmaceuticals, including antibiotics and anticancer agents. However, their inherent instability can limit their therapeutic efficacy. Fluorination, the process of replacing a hydrogen atom with a fluorine atom, is a well-established medicinal chemistry tactic to improve a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to a longer biological half-life. This guide delves into the comparative stability of these two classes of compounds under metabolic, thermal, and pH-stress conditions.
Metabolic Stability: A Tale of Two Moieties
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. Assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro method to assess this parameter.
While direct comparative studies on simple fluorinated versus non-fluorinated phenylglycine derivatives are not extensively available in public literature, we can infer the potential impact of fluorination from related structures. For instance, a study on compounds containing a bis(4-fluorophenyl)methyl moiety demonstrated significant metabolic stability.[1] This suggests that the presence of fluorinated phenyl groups can indeed protect a molecule from rapid metabolic degradation.
To provide a framework for comparison, the following table presents hypothetical yet representative data based on the known principles of fluorine's effects on metabolic stability.
| Compound | Derivative | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1 | N-Benzoyl-phenylglycine | 35 | 19.8 |
| 2 | N-Benzoyl-4-fluorophenylglycine | 75 | 9.2 |
This data is illustrative and intended to demonstrate the expected trend based on the principles of fluorination.
The anticipated longer half-life and lower intrinsic clearance for the fluorinated derivative are attributed to the strength of the C-F bond, which makes the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Thermal Stability: The Impact of Fluorine on Molecular Integrity
Thermogravimetric analysis (TGA) is a technique used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability.
Studies on the thermal decomposition of amino acids have shown that glycine, a related amino acid, begins to decompose at temperatures around 240°C.[2] While specific TGA data for a direct comparison of fluorinated and non-fluorinated phenylglycine is scarce, the inherent strength of the C-F bond suggests that fluorinated derivatives would exhibit enhanced thermal stability.
| Compound | Derivative | Onset of Decomposition Temperature (°C) |
| 3 | Phenylglycine | ~250 |
| 4 | 4-Fluorophenylglycine | >270 |
This data is illustrative and based on the general understanding of the thermal stability of amino acids and the effect of fluorination.
pH Stability: Resilience Across the Physiological Spectrum
The stability of a drug molecule across a range of pH values is crucial for its absorption, distribution, and efficacy, particularly for orally administered drugs that must withstand the acidic environment of the stomach and the more neutral pH of the intestines. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway under both acidic and basic conditions.
A study on N-acyl-2-(5-fluorouracil-1-yl)-D,L-glycine, a modified glycine derivative, demonstrated good stability in both acidic (pH 1.2) and neutral (pH 7.4) buffer solutions.[3] This suggests that the core glycine structure can be stable under physiologically relevant pH conditions. The introduction of a fluorine atom on the phenyl ring is not expected to dramatically alter the susceptibility of the amide bond to hydrolysis but may have subtle electronic effects.
| Compound | Derivative | % Hydrolysis after 24h (pH 1.2) | % Hydrolysis after 24h (pH 7.4) |
| 5 | N-Benzoyl-phenylglycine | < 5% | < 2% |
| 6 | N-Benzoyl-4-fluorophenylglycine | < 5% | < 2% |
This data is illustrative and reflects the generally good stability of N-acyl amino acids under these conditions.
Experimental Protocols
To facilitate further research and validation of the comparative stability of these compounds, detailed experimental protocols for the key assays are provided below.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated phenylglycine derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold ACN or methanol with the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of a compound.
Materials:
-
Test compounds
-
TGA instrument
-
Inert atmosphere (e.g., nitrogen gas)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset of decomposition is determined as the temperature at which a significant mass loss begins.
HPLC-Based pH Stability Assay
Objective: To assess the hydrolytic stability of a compound at different pH values.
Materials:
-
Test compounds
-
Buffers of different pH (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Acetonitrile or Methanol (as organic modifier for the mobile phase)
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compounds. Dilute the stock solutions in the respective pH buffers to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
HPLC Analysis: At predetermined time points (e.g., 0 and 24 hours), inject an aliquot of each solution into the HPLC system.
-
Quantification: The concentration of the parent compound is determined by measuring the peak area in the chromatogram.
-
Data Analysis: The percentage of hydrolysis is calculated by comparing the peak area of the parent compound at the end of the incubation period to the initial peak area.
Visualizing Degradation Pathways
To better understand the potential points of metabolic and proteolytic attack, the following diagrams illustrate the key pathways.
Conclusion
The strategic incorporation of fluorine into phenylglycine derivatives holds significant promise for enhancing their stability, a key attribute for successful drug development. The evidence, though in some cases extrapolated from related structures, strongly suggests that fluorination can effectively shield these molecules from rapid metabolic degradation and improve their thermal robustness. While the impact on pH stability appears less pronounced, the overall benefits of fluorination in improving the drug-like properties of phenylglycine-containing compounds are compelling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore and harness the power of fluorine in the design of more stable and efficacious therapeutics.
References
Comparative Analysis of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid and Gabapentin: A Focus on Anticonvulsant Potential
A comprehensive guide for researchers and drug development professionals evaluating novel CNS-active compounds.
This guide provides a comparative overview of the hypothetical anticonvulsant candidate, 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, and the established anti-epileptic drug, Gabapentin. Due to the limited publicly available data on the in vitro and in vivo properties of this compound, this comparison utilizes plausible, projected data to illustrate its potential profile against the well-documented performance of Gabapentin. This guide is intended to serve as a framework for the evaluation of novel chemical entities targeting central nervous system (CNS) disorders.
In Vitro and In Vivo Performance Comparison
The following tables summarize the key performance metrics of this compound (hypothetical data) and Gabapentin (literature-derived data) in standard preclinical assays for anticonvulsant drug discovery.
Table 1: In Vivo Anticonvulsant Activity
This table compares the efficacy of the two compounds in widely accepted animal models of epilepsy. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the Pentylenetetrazol (PTZ) seizure model is indicative of efficacy against absence seizures.
| Compound | Assay | Species | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 15 (Hypothetical) |
| Gabapentin | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 9.67[1] |
| This compound | Pentylenetetrazol (PTZ) | Rat | Intraperitoneal (i.p.) | 25 (Hypothetical) |
| Gabapentin | Pentylenetetrazol (PTZ) | Rat | Intraperitoneal (i.p.) | >100 (partially effective)[2] |
Table 2: In Vitro Profile
This table outlines the in vitro characteristics of the compounds, including their binding affinity to the primary molecular target and their general cytotoxicity in a neuronal cell line.
| Compound | Assay | Cell Line / Target | IC₅₀ / Kᵢ (nM) |
| This compound | Receptor Binding Assay | α2δ-1 subunit of VGCC | 45 (Hypothetical) |
| Gabapentin | Receptor Binding Assay | α2δ-1 subunit of Voltage-Gated Calcium Channels (VGCC) | 59[3] |
| This compound | Cytotoxicity Assay (MTT) | SH-SY5Y (Human Neuroblastoma) | >100,000 (Hypothetical) |
| Gabapentin | Cytotoxicity Assay (MTT) | PC12 (Rat Pheochromocytoma) | >100,000[4][5] |
Mechanism of Action: A Comparative Overview
Gabapentin exerts its anticonvulsant effects primarily by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[6][7][8][9] This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate, thereby dampening neuronal hyperexcitability.[7][9] It is important to note that despite its structural similarity to GABA, gabapentin does not act on GABA receptors.[10]
This compound , as a novel compound, is hypothesized to share a similar mechanism of action, targeting the α2δ-1 subunit of VGCCs. The presence of the trifluoromethyl group on the phenyl ring may influence its binding affinity and pharmacokinetic properties.
Below is a diagram illustrating the proposed signaling pathway for both compounds.
Caption: Proposed mechanism of action for this compound and Gabapentin.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at predetermined times before the test.
-
A drop of anesthetic ophthalmic solution is applied to the animal's eyes if using corneal electrodes.
-
An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through the electrodes.
-
The primary endpoint is the presence or absence of the tonic hindlimb extension. Abolition of this response is considered protection.
-
The ED₅₀, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic and/or tonic-clonic seizures induced by the GABAₐ receptor antagonist, pentylenetetrazol. This model is predictive of efficacy against absence and myoclonic seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution in saline.
-
Syringes and needles for administration.
-
Observation chambers.
Procedure:
-
Animals (typically mice or rats) are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.
-
Animals are immediately placed in individual observation chambers and observed for a set period (e.g., 30 minutes).
-
The latency to the first myoclonic jerk and the onset of generalized clonic seizures are recorded.
-
The ability of the test compound to prevent seizures or increase the latency to seizure onset is used to determine its efficacy.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a novel anticonvulsant candidate.
Caption: Preclinical workflow for anticonvulsant drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. journalsarchive.com [journalsarchive.com]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid Derivatives
For researchers and professionals in drug development, the specificity of antibodies is a critical factor for the successful application of immunoassays in diagnostics and research. This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. The data presented, while illustrative, is based on established principles of antibody-antigen recognition and is intended to guide researchers in evaluating similar antibodies.
The specificity of an antibody determines its ability to distinguish between the target antigen and structurally related molecules. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to inaccurate quantification and false-positive results in immunoassays. Therefore, a comprehensive understanding of an antibody's cross-reactivity profile is essential for the development of reliable analytical methods.
Quantitative Cross-Reactivity Data
The cross-reactivity of a hypothetical polyclonal antibody (pAb-TPAA) raised against this compound was evaluated against a panel of structurally related derivatives. The following table summarizes the binding affinity of the antibody to these compounds, expressed as a percentage of its affinity for the target antigen.
| Compound Name | Structure | Relative Cross-Reactivity (%) |
| This compound | Target Antigen | 100 |
| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | Isomer with trifluoromethyl group at position 3 | 45 |
| 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid | Isomer with trifluoromethyl group at position 4 | 20 |
| 2-Amino-2-phenylacetic acid | Derivative lacking the trifluoromethyl group | 5 |
| 2-(2-(Trifluoromethyl)phenyl)acetic acid | Derivative lacking the amino group | <1 |
| N-Methyl-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid | N-methylated derivative of the target antigen | 15 |
| 2-Amino-2-(2-chlorophenyl)acetic acid | Derivative with a chloro group instead of trifluoromethyl | 8 |
Interpretation of Hypothetical Data:
-
High Specificity for the Target: The antibody exhibits the highest binding affinity for the target antigen, this compound.
-
Importance of Substituent Position: The position of the trifluoromethyl group on the phenyl ring is a critical determinant for antibody recognition, with a significant decrease in cross-reactivity observed when the group is moved to the 3rd or 4th position.
-
Essential Role of Functional Groups: The trifluoromethyl and amino groups are both crucial for antibody binding, as evidenced by the negligible cross-reactivity with derivatives lacking these moieties.
-
Impact of Modification: Modification of the amino group, such as N-methylation, reduces but does not completely abolish antibody binding.
Experimental Protocols
The cross-reactivity data presented above was hypothetically generated using a competitive enzyme-linked immunosorbent assay (cELISA).
Competitive ELISA Protocol:
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: The remaining non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of the polyclonal antibody (pAb-TPAA) at a predetermined optimal dilution and varying concentrations of the test compounds (or the target antigen as a standard) is added to the wells. The plate is then incubated for 1-2 hours at room temperature, allowing the free antigen in the solution to compete with the coated antigen for antibody binding.
-
Washing: The plate is washed three times with the wash buffer.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes. The enzymatic reaction produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is determined, and the cross-reactivity is calculated as: (IC50 of target antigen / IC50 of test compound) x 100%.
Visualizations
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Conceptual diagram of antibody binding specificity and cross-reactivity.
This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies against small molecule derivatives. The principles and methodologies described are broadly applicable and can be adapted for the characterization of other antibody-antigen systems.
A Comparative Guide to the Metabolic Stability of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. The metabolic stability of a compound significantly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an objective comparison of the metabolic stability of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid and a series of its structural analogs. The inclusion of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] This guide presents hypothetical, yet mechanistically plausible, experimental data to illustrate the impact of structural modifications on metabolic stability, based on established principles of drug metabolism.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of this compound (Compound 1) and its analogs in human and rat liver microsomes. The data is presented as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), key parameters for assessing metabolic stability.[3] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Modification | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| 1 | This compound | Parent Compound | 120 | 11.5 |
| 2 | 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid | Positional Isomer | 95 | 14.6 |
| 3 | 2-Amino-2-phenylacetic acid | De-fluorinated Analog | 35 | 39.6 |
| 4 | 2-Amino-2-(2-methylphenyl)acetic acid | Methyl Analog | 45 | 30.8 |
| 5 | 2-Methylamino-2-(2-(trifluoromethyl)phenyl)acetic acid | N-Methylated Analog | 70 | 20.9 |
Table 2: Metabolic Stability in Rat Liver Microsomes
| Compound | Structure | Modification | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| 1 | This compound | Parent Compound | 98 | 14.1 |
| 2 | 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid | Positional Isomer | 75 | 18.5 |
| 3 | 2-Amino-2-phenylacetic acid | De-fluorinated Analog | 28 | 49.5 |
| 4 | 2-Amino-2-(2-methylphenyl)acetic acid | Methyl Analog | 38 | 36.5 |
| 5 | 2-Methylamino-2-(2-(trifluoromethyl)phenyl)acetic acid | N-Methylated Analog | 60 | 24.3 |
Note: The data presented in these tables is for illustrative purposes and is based on established principles of metabolic stability, not on direct experimental results for these specific compounds.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds and reference compounds
-
Pooled human or rat liver microsomes
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction and sample analysis
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and reference compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer.
-
Incubation Mixture Preparation: In a 96-well plate, add the liver microsome solution to the phosphate buffer.
-
Pre-incubation: Add the test compound working solution to the wells containing the microsome mixture and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.[4]
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).
-
Half-life (t₁/₂): Calculated using the formula: t₁/₂ = 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): Calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
Visualizations
Experimental Workflow
Caption: Workflow for the Liver Microsomal Stability Assay.
Potential Metabolic Pathways
References
Safety Operating Guide
Proper Disposal of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid: A Comprehensive Guide
For Immediate Reference: Treat 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid as hazardous waste. Do not dispose of down the drain or in regular trash. All disposal procedures must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 240490-00-0), a compound used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Safety and Hazard Profile
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Data sourced from supplier safety information.
Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a general guideline; always consult your institution-specific protocols.
Objective: To safely collect, label, and prepare this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemically resistant gloves (e.g., nitrile), lab coat.
-
Designated hazardous waste container (clearly labeled, with a secure lid).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing all required PPE.
-
Work Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep solid and liquid waste in separate, designated containers.
-
-
Containerizing Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated, compatible hazardous waste container. Avoid generating dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or paper towels, should also be placed in the solid hazardous waste container.
-
Empty Containers: "Empty" containers that previously held this compound must also be treated as hazardous waste and disposed of through the EHS-approved waste stream. Do not rinse and reuse these containers.
-
-
Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "240490-00-0."
-
An accurate estimation of the amount of waste.
-
The date the waste was first added to the container.
-
Your name and laboratory information.
-
-
-
Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup to your EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is not a substitute for professional consultation. Always follow the specific protocols established by your institution and consult with your Environmental Health and Safety department for any questions or concerns regarding chemical waste disposal.
Essential Safety and Logistical Information for Handling 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid. Given the potential hazards associated with this chemical, a comprehensive approach to safety is mandatory. The following procedural guidance is based on information from structurally related compounds and general laboratory safety best practices.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2][4]
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed: May be harmful if ingested.[6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to minimize exposure and ensure personal safety when handling this compound.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[7][8] |
| Eye and Face Protection | Safety goggles or a full-face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes and dust.[2] |
| Skin and Body Protection | Laboratory coat | A lab coat with long sleeves should be worn at all times to prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or when dust may be generated.[2] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Wear all required PPE as specified in the table above.
Handling:
-
Use with adequate ventilation.[2]
Emergency Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
In case of skin contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
-
If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including any contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
Visual Safety Guides
References
- 1. aksci.com [aksci.com]
- 2. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. hsa.ie [hsa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
